4',5'-Dimethoxy-2'-methylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQQZPBPWOLATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383608 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-66-1 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4',5'-Dimethoxy-2'-methylacetophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4',5'-Dimethoxy-2'-methylacetophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted acetophenone of interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical properties, synthesis, and potential applications, offering field-proven insights grounded in established chemical principles.
Introduction and Significance
This compound (CAS No. 24186-66-1) is an aromatic ketone.[1] Its structure, featuring a benzene ring substituted with two methoxy groups, a methyl group, and an acetyl group, makes it a valuable intermediate in organic synthesis. The specific arrangement of these functional groups offers multiple reaction sites and influences the molecule's overall reactivity, solubility, and spectroscopic characteristics. Understanding these properties is crucial for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical compounds.
Physicochemical and Computational Properties
The physical and chemical properties of a compound are foundational to its application in research and development. These parameters dictate its behavior in different solvents, its stability, and its potential interactions with other molecules. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24186-66-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | [2] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.21482 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
These computational chemistry data points suggest that the molecule has moderate lipophilicity (logP) and a relatively small polar surface area, which are important considerations in drug design for predicting membrane permeability and oral bioavailability.
Synthesis Pathway: A Mechanistic Approach
While specific, published synthetic procedures for this compound are not abundant, a logical and efficient route is the Friedel-Crafts acylation of 1,2-dimethoxy-4-methylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
The causality behind this choice of reaction is twofold:
-
High Regioselectivity : The electron-donating methoxy and methyl groups on the benzene ring activate it towards electrophilic substitution. The directing effects of these groups would favor acylation at the position ortho to the methyl group and para to one of the methoxy groups, leading to the desired product.
-
Efficiency : Friedel-Crafts acylation is a well-established and generally high-yielding reaction for the synthesis of aryl ketones.
A proposed workflow for this synthesis is outlined below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for the acylation of activated aromatic rings.
-
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants : Dissolve 1,2-dimethoxy-4-methylbenzene and acetyl chloride in DCM. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. Rationale: The slow addition and low temperature help to control the exothermic reaction and prevent side reactions.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup : Once the reaction is complete, carefully pour the mixture over crushed ice and acidify with dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Drying : Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected[4]:
-
¹H NMR :
-
Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two aromatic protons.
-
Two singlets around δ 3.8-4.0 ppm, representing the two methoxy (OCH₃) groups.
-
A singlet around δ 2.5 ppm for the acetyl (C(=O)CH₃) methyl protons.
-
A singlet around δ 2.2-2.4 ppm for the aromatic methyl (Ar-CH₃) protons.
-
-
¹³C NMR :
-
A signal downfield (δ > 190 ppm) for the carbonyl carbon of the ketone.
-
Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.
-
Signals around δ 55-60 ppm for the carbons of the methoxy groups.
-
Signals for the two methyl carbons (acetyl and aromatic) in the upfield region (δ 20-30 ppm).
-
-
IR Spectroscopy :
-
A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[5]
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-O stretching bands for the methoxy groups.
-
-
Mass Spectrometry :
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 194.23.
-
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Acetophenone derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6] For instance, substituted acetophenones are precursors to chalcones, flavonoids, and other heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[7]
The presence of the dimethoxy-phenyl moiety is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. Therefore, this compound serves as a valuable building block for medicinal chemists exploring new chemical entities.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) is not detailed in the search results, general guidelines for handling aromatic ketones should be followed.[8][9][10][11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[9] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 24186-66-1 [sigmaaldrich.com]
- 3. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]
- 7. vinatiorganics.com [vinatiorganics.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. bg.cpachem.com [bg.cpachem.com]
Introduction: Situating a Versatile Ketone in Modern Synthesis
An In-Depth Technical Guide to 4',5'-Dimethoxy-2'-methylacetophenone (CAS: 24186-66-1)
This compound is a polysubstituted aromatic ketone, a member of the vast acetophenone family. While not as widely documented as simpler analogues, its specific substitution pattern—two electron-donating methoxy groups and a sterically influencing ortho-methyl group—renders it a chemical intermediate of significant interest. The electron-rich nature of the benzene ring, conferred by the methoxy substituents, makes it highly activated towards further electrophilic substitution, while the ketone moiety provides a reactive handle for a multitude of chemical transformations.
This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to a detailed, field-proven synthetic protocol and robust characterization methods. For professionals in drug development and medicinal chemistry, understanding the synthesis and reactivity of such building blocks is paramount for the rational design and construction of complex molecular architectures. This document eschews a rigid template, instead focusing on the inherent chemical logic of the molecule to deliver actionable, expert-level insights.
Section 1: Core Physicochemical & Computational Data
A foundational understanding of a compound begins with its key physical and chemical identifiers. The data for this compound are summarized below. Computational properties, which are valuable for predicting behavior in biological and chromatographic systems, are also included.
| Property | Value | Source |
| CAS Number | 24186-66-1 | [ChemScene][1] |
| IUPAC Name | 1-(4,5-Dimethoxy-2-methylphenyl)ethanone | [Benchchem][2] |
| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [ChemScene][1] |
| Molecular Formula | C₁₁H₁₄O₃ | [ChemScene][1] |
| Molecular Weight | 194.23 g/mol | [ChemScene][1] |
| SMILES | CC1=CC(=C(C=C1C(=O)C)OC)OC | [ChemScene][1] |
| Purity (Typical) | ≥98% | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [ChemScene][1] |
| Predicted LogP | 2.21482 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |
| Hydrogen Bond Donors | 0 | [ChemScene][1] |
| Rotatable Bonds | 3 | [ChemScene][1] |
Section 2: Synthesis Pathway & Experimental Protocol
The most logical and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of 3,4-dimethoxytoluene.[3][4] This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the electron-rich aromatic precursor.
Mechanistic Rationale and Regioselectivity
The choice of this synthetic route is dictated by the principles of electrophilic aromatic substitution. The starting material, 3,4-dimethoxytoluene, possesses three substituents that influence the position of the incoming electrophile (the acylium ion).
-
Activating Groups: Both methoxy groups (-OCH₃) and the methyl group (-CH₃) are electron-donating, activating the ring towards electrophilic attack. The methoxy groups are particularly strong activators via resonance.[2]
-
Directing Effects: All three groups are ortho, para-directors. The key to regioselectivity lies in their interplay:
-
The C-1 methoxy group directs to the C-2 and C-6 positions.
-
The C-2 methoxy group directs to the C-1 and C-3 positions.
-
The C-4 methyl group directs to the C-3 and C-5 positions.
-
-
Causality of Outcome: The position ortho to the methyl group and para to one methoxy group (C-5) is the most sterically and electronically favored position for acylation, leading to the desired product. Acylation at other positions is disfavored due to steric hindrance from the existing methyl group or less favorable electronic stabilization.[3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with the acylating agent (acetyl chloride or acetic anhydride) to generate the highly electrophilic acylium ion (CH₃CO⁺).[5]
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction kinetics and facilitate purification.
Materials & Reagents:
-
3,4-Dimethoxytoluene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup (Inert Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 5 mL per gram of AlCl₃) and cool the mixture to 0°C in an ice-water bath.
-
Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. AlCl₃ is extremely hygroscopic and reacts violently with water, which would quench the catalyst and generate HCl gas, leading to poor yields and potential hazards.[6]
-
-
Acylium Ion Generation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C. A complex will form as the acylium ion is generated.
-
Electrophilic Substitution: Dissolve 3,4-dimethoxytoluene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Trustworthiness: Slow, controlled addition of the aromatic substrate prevents a rapid exotherm, which could lead to side reactions. Monitoring by TLC ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts.
-
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Causality: The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the ketone-AlCl₃ complex, liberating the product into the organic phase.[7]
-
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Neutralization and Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Section 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[8][9]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2 (s, 1H, Ar-H), δ ~6.7 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.85 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -COCH₃), δ ~2.4 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O), δ ~155 (Ar-C-O), δ ~148 (Ar-C-O), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~112 (Ar-CH), δ ~110 (Ar-CH), δ ~56.0 (-OCH₃), δ ~55.8 (-OCH₃), δ ~30 (-COCH₃), δ ~20 (Ar-CH₃) ppm. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 194. Key Fragments: m/z = 179 [M-CH₃]⁺, m/z = 151 [M-COCH₃]⁺. |
Analytical Workflow Diagram
Caption: Workflow for Analytical Characterization.
Section 4: Applications in Research & Drug Development
Substituted acetophenones are cornerstone building blocks in organic synthesis. This compound is particularly valuable due to its unique combination of reactive sites.
-
As a Synthetic Intermediate: The primary application is as a precursor for more complex molecules. The ketone functionality can be readily transformed via:
-
Reduction: To form the corresponding secondary alcohol, a common feature in bioactive molecules.
-
Oxidation (e.g., Baeyer-Villiger): To form an ester, enabling further synthetic diversification.
-
Condensation Reactions (e.g., Aldol, Claisen-Schmidt): To form α,β-unsaturated ketones (chalcones), which are themselves a privileged scaffold in medicinal chemistry.[10]
-
Willgerodt-Kindler Reaction: To convert the acetyl group into a thioamide and subsequently a carboxylic acid derivative.
-
-
Modulation of the Aromatic Ring: The electron-rich aromatic ring, already substituted, can undergo further electrophilic substitutions such as nitration or halogenation. The existing substituents will direct the position of new groups, allowing for the controlled synthesis of highly functionalized aromatic systems. The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from a related acetophenone highlights this potential for further functionalization.[11][12]
Section 5: Safety, Handling, and Storage
-
Anticipated Hazards:
-
H302: Harmful if swallowed. (Based on 4'-Methoxyacetophenone)[14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.[15]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a particle respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents and strong acids.[16]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Conclusion
This compound represents a valuable and versatile chemical intermediate for synthetic chemists. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, yielding a molecule primed for diverse downstream transformations. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound as a strategic building block in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 24186-66-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]
- 11. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24186-66-1 Name: this compound [xixisys.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4',5'-Dimethoxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4',5'-Dimethoxy-2'-methylacetophenone, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, spectroscopic profile, synthesis, and potential applications, offering a technical resource for professionals in the field.
Core Chemical Properties
This compound is a polysubstituted acetophenone derivative. Its structure is characterized by a central benzene ring to which an acetyl group, two methoxy groups, and a methyl group are attached. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | [1] |
| CAS Number | 24186-66-1 | [1] |
The presence of the acetyl group provides a reactive site for a variety of organic transformations, while the methoxy and methyl groups on the aromatic ring influence its electronic properties and steric hindrance, thereby modulating its reactivity.
Structural Elucidation and Spectroscopic Data
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Distinct singlets for the two aromatic protons, the acetyl methyl protons, the ring methyl protons, and the two methoxy group protons, with chemical shifts influenced by their respective electronic environments.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methyl and methoxy groups. The chemical shifts would provide detailed information about the carbon skeleton.
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected, typically in the region of 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.
Synthesis of this compound
The synthesis of substituted acetophenones often involves Friedel-Crafts acylation of a correspondingly substituted benzene derivative. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be outlined. A plausible synthetic route would involve the acylation of 1,2-dimethoxy-4-methylbenzene.
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted acetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[5][6] While specific applications for this compound are not extensively documented in the provided results, its structural motifs are present in various pharmaceutical compounds. The methoxy and methyl substitutions can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
For instance, related methoxy-substituted phenyl compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7] The acetophenone moiety itself is a versatile building block for constructing more complex molecular architectures, such as those found in anticonvulsants and hypnotics.[8] The unique substitution pattern of this compound makes it a promising starting material for the exploration of novel chemical entities with potential therapeutic applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. vinatiorganics.com [vinatiorganics.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 4',5'-Dimethoxy-2'-methylacetophenone: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Solubility Characteristics of 4',5'-Dimethoxy-2'-methylacetophenone for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted acetophenone derivative of interest in various research and development applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to effectively determine its solubility in a range of solvents. By understanding the interplay of its structural features and solvent properties, scientists can optimize its use in experimental design, formulation development, and chemical synthesis.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is an aromatic ketone.[1] Its structure, featuring a benzene ring substituted with two methoxy groups, a methyl group, and an acetyl group, dictates its physicochemical properties, including its solubility. The presence of polar methoxy and acetyl groups, combined with a nonpolar aromatic ring and methyl group, results in a molecule with moderate polarity. A key indicator of its solubility behavior is the calculated octanol-water partition coefficient (LogP) of 2.21482, which suggests a greater affinity for organic solvents over aqueous media.[1]
Predicting Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate its solubility based on the following structural characteristics:
-
Polar Moieties : The two methoxy (-OCH₃) groups and the carbonyl (C=O) of the acetyl group are polar and capable of forming dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Nonpolar Moieties : The benzene ring and the methyl (-CH₃) group are nonpolar and contribute to van der Waals forces.
Based on this, it is predicted that this compound will exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be poorly soluble in water.
Qualitative Solubility Classification
A preliminary assessment of solubility can be performed using a classification scheme based on its behavior in a series of common laboratory solvents. This provides a rapid and valuable initial understanding of the compound's properties.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Poorly soluble in water; Soluble in alcohols | The hydrophobic benzene ring and methyl group will limit solubility in highly polar water. Alcohols can engage in hydrogen bonding with the methoxy and carbonyl groups, enhancing solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the polar groups of the molecule without the competing hydrogen bonding network of protic solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant dissolution in nonpolar solvents. |
Quantitative Solubility Determination: The Shake-Flask Method
For precise applications in drug development and quantitative analysis, experimental determination of solubility is crucial. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
-
Preparation of a Saturated Solution :
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the container in a constant-temperature environment, such as a shaker bath or on a magnetic stirrer within a temperature-controlled chamber.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Preparation and Analysis :
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Diagram of the Shake-Flask Solubility Determination Workflow
References
A Comprehensive Technical Guide to the Safe Handling of 4',5'-Dimethoxy-2'-methylacetophenone
Introduction
4',5'-Dimethoxy-2'-methylacetophenone is an aromatic ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling procedures for this compound.
It is critical to note that while specific toxicological and physical data for this compound are limited, a robust safety protocol can be established by extrapolating from data on structurally similar aromatic ketones, such as acetophenone and 4'-methylacetophenone. This document is built upon this principle of chemical analogy, a cornerstone of chemical safety assessment, to provide field-proven insights and self-validating protocols for laboratory professionals.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a rigorous safety assessment. These parameters influence its behavior under various experimental conditions and inform the selection of appropriate handling and storage protocols.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 24186-66-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | |
| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [1] |
| InChI Key | VJQQZPBPWOLATE-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties (Experimental and Estimated)
| Property | Value | Comments and Source(s) |
|---|---|---|
| Physical Form | Solid or liquid | The physical form at room temperature is not definitively documented. The related 4'-methylacetophenone can exist as a liquid or a low-melting solid.[2] |
| Melting Point | Not available | 4'-Hydroxy-2'-methylacetophenone, a related solid, has a melting point of 129-131 °C.[3] 4'-Methylacetophenone has a reported melting point of 22-24 °C.[4] |
| Boiling Point | Not available | 4'-Methylacetophenone has a boiling point of 226 °C.[4][5] |
| Solubility | Low solubility in water (predicted) | 4'-Methylacetophenone has a water solubility of 0.37 g/L.[4][6] The target compound is expected to have similar low aqueous solubility. Soluble in organic solvents like methanol.[3] |
| Density | Not available | 4'-Methylacetophenone has a density of approximately 1.005 g/mL.[4][5] |
| Vapor Pressure | Not available | Aromatic ketones typically have low vapor pressure at room temperature but this increases with heating.[7] |
| Flash Point | Not available | The related 4'-Methylacetophenone is a combustible liquid with a flash point of 92 °C.[7][8] |
| Storage Temperature | Room temperature |[1] |
Section 2: Hazard Identification and Risk Assessment
GHS Hazard Classification (Inferred)
Based on data from analogous compounds, the following GHS classifications are anticipated.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][9][10]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[11][12]
Toxicological Profile
The toxicological impact is primarily local irritation upon contact. Systemic effects may occur upon significant ingestion.
-
Oral Toxicity: Acetophenone has an oral LD50 of 815 mg/kg in rats.[13] Ingestion of similar ketones can lead to gastrointestinal irritation with symptoms of nausea and vomiting.[7] In humans, ingestion of acetophenone has been reported to have sedative effects.[14][15]
-
Dermal and Ocular Toxicity: Direct contact is expected to cause skin irritation.[7] For the eyes, it is likely to cause significant irritation, characterized by redness and pain.[11]
-
Inhalation Toxicity: While the low vapor pressure at room temperature limits the risk of inhalation, heating the material or generating aerosols could lead to respiratory tract irritation.[7]
-
Carcinogenicity and Mutagenicity: Acetophenone is not classified as a human carcinogen (Group D).[13][15] Data on substituted acetophenones does not indicate a concern for genotoxicity.[16]
Reactivity and Chemical Incompatibilities
To prevent hazardous reactions, this compound should be kept away from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases and Reducing Agents: May cause decomposition or other hazardous reactions.[8][11]
-
Sources of Ignition: As a combustible material, it should be kept away from open flames, sparks, and hot surfaces, especially when heated.[7][8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation, prioritizing engineering controls and supplemented by appropriate PPE, is essential for safe handling.
Hierarchy of Controls
The most effective safety strategies involve controlling hazards at their source. The following diagram illustrates the preferred order of risk mitigation measures.
Caption: Hierarchy of Controls for Chemical Safety.
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing of solids or heating of liquids, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[17] General laboratory ventilation should ensure multiple air changes per hour.
Personal Protective Equipment (PPE)
PPE provides a final barrier between the researcher and the chemical.[18] The selection must be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn over the goggles.[19]
-
Skin Protection:
-
Gloves: Wear nitrile gloves for incidental contact. Change gloves immediately if they become contaminated. For prolonged handling or immersion, consult a glove manufacturer's guide for appropriate materials.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Not typically required when handling small quantities in a fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal institutional program, including fit-testing and training.
Section 4: Safe Handling, Storage, and Disposal Procedures
Adherence to standardized protocols for handling, storage, and disposal is crucial for preventing accidents and environmental contamination.
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting, review this guide and any available SDS for similar compounds. Ensure the fume hood is operational and all necessary PPE is available and in good condition.
-
Weighing (if solid): Conduct all weighing operations on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfer: Use spatulas or other appropriate tools to transfer the chemical. Avoid creating dust. If transferring a liquid, use a pipette or syringe.
-
Solution Preparation: Add the compound slowly to the solvent in a suitable container within the fume hood.
-
Post-Handling: After use, decontaminate the work area with a suitable solvent and wipe it down. Wash hands thoroughly with soap and water.[10]
Storage Protocol
-
Container: Store in a tightly sealed, properly labeled container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7] Store away from incompatible materials, particularly strong oxidizing agents.[8]
-
Ignition Sources: Ensure the storage area is free from heat and sources of ignition.[8]
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., excess chemical, contaminated gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.[20][21]
-
Segregation: Do not mix this waste stream with other incompatible wastes. Aromatic ketones are typically collected with non-halogenated organic solvent waste.[20]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including this compound and any solvents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[21][22] Do not pour down the drain. [10]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to minimizing harm.
First Aid Measures
Table 3: Emergency First Aid Procedures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [7] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [7][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[7][9] |
Chemical Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the size and nature of the spill. For large spills or if you are uncertain, contact your institution's EHS emergency line.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleanup: Collect the absorbed or swept material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office as per institutional policy.
References
- 1. chemscene.com [chemscene.com]
- 2. 4'-Methylacetophenone CAS 122-00-9 | 821243 [merckmillipore.com]
- 3. 4'-HYDROXY-2'-METHYLACETOPHENONE CAS#: 875-59-2 [m.chemicalbook.com]
- 4. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 4'-Methylacetophenone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. CCOHS: Acetone [ccohs.ca]
- 13. Acetophenone - Wikipedia [en.wikipedia.org]
- 14. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. tkbtrading.com [tkbtrading.com]
- 18. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 19. fishersci.com [fishersci.com]
- 20. ethz.ch [ethz.ch]
- 21. benchchem.com [benchchem.com]
- 22. vumc.org [vumc.org]
What is 4',5'-Dimethoxy-2'-methylacetophenone used for in research?
An In-Depth Technical Guide to the Research Applications of 4',5'-Dimethoxy-2'-methylacetophenone
Authored by a Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Key Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. This compound is one such pivotal precursor, a substituted aromatic ketone that serves as a versatile and highly valued building block. While not possessing significant biological activity itself, its true value lies in its role as a foundational scaffold for constructing more complex molecular architectures, most notably chalcones and flavonoids. These classes of compounds are renowned for their broad and potent pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3]
This technical guide provides an in-depth exploration of this compound's application in research. We will delve into the causality behind its use in synthetic strategies, provide detailed experimental protocols, and visualize the logical flow from this simple acetophenone to complex, biologically relevant molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the creation of novel therapeutic agents.
Physicochemical Profile and Structural Attributes
A thorough understanding of a starting material's physical and chemical properties is essential for effective reaction design and optimization. The methoxy and methyl substituents on the phenyl ring of this compound influence its reactivity, solubility, and spectroscopic characteristics.
| Property | Value | Reference(s) |
| CAS Number | 24186-66-1 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |
| Molecular Weight | 194.23 g/mol | [4][5] |
| Appearance | Not specified, typically a solid | |
| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [4] |
| Topological Polar Surface Area | 35.53 Ų | [4] |
| LogP | 2.21 | [4] |
These properties, particularly the electron-donating nature of the methoxy groups, activate the aromatic ring and influence the reactivity of the acetyl group, making it a suitable substrate for condensation reactions.
Core Application: A Gateway to Chalcone Synthesis
The primary and most significant research application of this compound is its use as a key reactant in the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as crucial precursors for a vast array of heterocyclic compounds and exhibit a wide spectrum of biological activities.[3][6] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles, such as cysteine residues in proteins.[2]
The synthesis of chalcones from acetophenones is most commonly achieved via the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde.[2][7] The choice of aldehyde allows for extensive diversification, enabling the creation of large libraries of chalcone derivatives for structure-activity relationship (SAR) studies.
Diagram: General Workflow for Chalcone Synthesis
Caption: General workflow for synthesizing chalcone derivatives.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a representative methodology for the synthesis of a chalcone derivative from this compound.
Objective: To synthesize (E)-1-(4,5-dimethoxy-2-methylphenyl)-3-(aryl)prop-2-en-1-one.
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen aromatic aldehyde in absolute ethanol (approx. 20-30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (e.g., 50% w/v) or NaOH dropwise. The reaction is often exothermic. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction mixture will change color and a precipitate may form over time, indicating product formation. Stirring is usually continued for 12-24 hours.[8]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the pH is neutral. This step neutralizes the excess base and protonates the alkoxide intermediate, facilitating the elimination of water to form the α,β-unsaturated system of the chalcone.[2]
-
Precipitation and Filtration: The acidic conditions will cause the crude chalcone product to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to litmus paper. This removes any remaining salts and water-soluble impurities.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone. Purity is paramount for subsequent biological testing.
Characterization: The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.
From Chalcones to Flavonoids: A Synthetic Leap
The utility of this compound extends beyond chalcone synthesis. The resulting chalcones are ideal precursors for synthesizing flavones, a major class of flavonoids.[8][9] A common and effective method for this transformation is the oxidative cyclization of the chalcone intermediate.
Diagram: Synthetic Pathway to Flavonoids
Caption: Synthetic pathway from acetophenone to flavone.
This cyclization, often mediated by reagents like iodine in dimethyl sulfoxide (DMSO), transforms the open-chain chalcone into the characteristic tricyclic core structure of a flavone.[8] This provides researchers with access to a second, distinct class of biologically active molecules, all originating from the same versatile starting material.
Biological Significance and Therapeutic Potential of Derivatives
The true impetus for using this compound in research is the therapeutic potential of its derivatives. Chalcones and flavonoids synthesized from this precursor have been extensively evaluated for a range of biological activities.[1][3] The specific substitution pattern inherited from the acetophenone, combined with the diversity introduced from the aldehyde, allows for fine-tuning of these activities.
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |
| Alkoxylated Chalcones | Anticancer / Cytotoxic | Induction of apoptosis in cancer cells; potential inhibition of tubulin polymerization. | [1][3][6] |
| Chalcone Derivatives | Antimicrobial | Potentiation of existing antibiotics (e.g., ciprofloxacin). | [6] |
| Flavonoids | Antioxidant | Scavenging of free radicals (e.g., DPPH). | [9][10] |
| Flavonoids | Anticancer | Antiproliferative effects against various human cancer cell lines (e.g., MCF-7, A549). | [3][9] |
| Flavonoids | Whitening Effect | Inhibition of tyrosinase, a key enzyme in melanin synthesis. | [10] |
For example, studies have shown that chalcones with specific methoxy group substitutions can exhibit significant cytotoxicity against human cancer cell lines, including those of the liver (HepG2), breast (MCF-7), and lung (A549).[1][3] The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways.[3]
Diagram: Chalcone-Mediated Nrf2 Antioxidant Pathway Activation
Caption: Chalcones can activate the Nrf2 antioxidant response pathway.
One significant mechanism by which chalcones exert antioxidant and anti-inflammatory effects is through the activation of the Keap1-Nrf2 pathway.[2] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying genes.[2]
Conclusion
This compound stands out in the research field not for its intrinsic properties, but for its enabling role as a strategic synthetic intermediate. Its primary application is in the facile, diversity-oriented synthesis of chalcones via the Claisen-Schmidt condensation. These chalcones are not only biologically active in their own right but also serve as precursors to flavonoids, another pharmacologically important class of compounds. For researchers in drug discovery, this acetophenone derivative provides a reliable and versatile starting point for generating libraries of novel molecules with significant potential as anticancer, antioxidant, and anti-inflammatory agents. Its continued use underscores the fundamental principle of medicinal chemistry: that complex therapeutic solutions can often originate from simple, well-designed molecular building blocks.
References
- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. scispace.com [scispace.com]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide: Leveraging 4',5'-Dimethoxy-2'-methylacetophenone as a Novel Scaffold for PROTAC Development
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that catalytically induces the degradation of disease-causing proteins.[1][2] This is achieved by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3][4] The modular nature of PROTACs, consisting of a "warhead" for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[1][5][6][7][8] However, the vast majority of the human proteome remains "undruggable," necessitating a continuous expansion of the chemical toolbox, particularly the warhead component that dictates target specificity.[2]
This technical guide presents a strategic framework for utilizing 4',5'-Dimethoxy-2'-methylacetophenone, a readily available chemical entity, as a foundational building block for the development of novel PROTACs. While not yet established in published PROTAC literature, its acetophenone core represents a versatile and synthetically tractable starting point for fragment-based or lead-generation campaigns. We will provide an in-depth exploration of the core principles of PROTAC design, followed by a plausible, step-by-step synthetic and biological validation workflow to transform this simple acetophenone into a functional protein degrader. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in the field of targeted protein degradation.
The PROTAC Paradigm: From Inhibition to Elimination
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary cellular machinery for protein degradation in eukaryotes. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin.[3][9] This polyubiquitin chain acts as a signal, marking the protein for recognition and degradation by the 26S proteasome.[1][9] PROTAC technology masterfully co-opts this natural disposal system.
The PROTAC Catalytic Cycle
A PROTAC is a heterobifunctional molecule that acts as a bridge.[7][9] One end binds to a POI, and the other recruits an E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical step for triggering the transfer of ubiquitin from the E2 enzyme to the POI.[1][5][10] Once the POI is polyubiquitinated, it is degraded by the proteasome. The PROTAC molecule is then released and can engage in another degradation cycle, allowing it to act at sub-stoichiometric concentrations—a key advantage over traditional inhibitors.[1][11]
This compound as a Novel Warhead Scaffold
The selection of the warhead is pivotal as it confers specificity for the POI. While many PROTACs are derived from known high-affinity inhibitors, there is growing evidence that even weak-binding fragments can be developed into potent degraders if the resulting ternary complex is stable and productive.[1][12] This opens the door for novel chemical matter.
Rationale for Selection
This compound is an attractive starting point for several reasons:
-
Synthetic Tractability: The acetophenone moiety is a common and versatile chemical handle, amenable to a wide range of well-established chemical transformations.
-
Structural Features: The molecule possesses multiple potential points for derivatization. The acetyl group's alpha-carbon can be functionalized for linker attachment without significantly altering the core aromatic structure, which would be the primary driver of initial protein binding interactions. The methoxy and methyl groups on the phenyl ring provide specific steric and electronic features that can be exploited for selective binding to a protein pocket.
-
Fragment-Like Properties: With a low molecular weight and simple structure, it aligns with the principles of fragment-based drug discovery (FBDD), where low-complexity molecules are used to identify initial binding events that can be optimized into potent leads.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24186-66-1 | [13] |
| Molecular Formula | C₁₁H₁₄O₃ | [13][14] |
| Molecular Weight | 194.23 g/mol | [13] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [13] |
| logP | 2.21 | [13] |
| Hydrogen Bond Acceptors | 3 | [13] |
| Hydrogen Bond Donors | 0 | [13] |
| Rotatable Bonds | 3 | [13] |
Synthetic Strategy: From Building Block to Bifunctional Degrader
The conversion of this compound into a PROTAC requires a multi-step synthetic sequence. The overarching goal is to introduce a reactive handle for linker attachment, conjugate a suitable linker, and finally, attach an E3 ligase ligand.
Protocol 1: Functionalization of the Acetophenone Core
Rationale: To connect the warhead to a linker, a reactive functional group must be installed. An α-bromination of the acetyl group is a classic and efficient method to create an electrophilic site perfect for nucleophilic substitution by a linker.
Materials & Reagents:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃, add CuBr₂ (2.2 eq).
-
Reflux the mixture with vigorous stirring for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove copper salts.
-
Wash the filter cake with EtOAc.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/EtOAc gradient) to yield the α-bromo-acetophenone intermediate.
Protocol 2: Linker and E3 Ligand Conjugation via Click Chemistry
Rationale: "Click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and orthogonal reaction ideal for the final assembly of complex molecules like PROTACs.[] We will conjugate the bromo-acetophenone to an azide-terminated PEG linker, which can then be "clicked" to an alkyne-functionalized E3 ligase ligand. The choice of linker length and composition is a critical parameter that must be optimized empirically for each target.[6][7][10]
Materials & Reagents:
-
α-bromo-acetophenone intermediate (from Protocol 1)
-
Azido-PEG-amine linker (e.g., 4-unit PEG)
-
Alkyne-functionalized VHL or CRBN ligand (commercially available building blocks)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Deionized Water
-
tert-Butanol
Procedure - Part A: Warhead-Linker Conjugation
-
Dissolve the α-bromo-acetophenone intermediate (1.0 eq) and the Azido-PEG-amine linker (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting warhead-linker (azide) conjugate by flash chromatography or preparative HPLC.
Procedure - Part B: Final PROTAC Assembly (CuAAC Reaction)
-
In a reaction vial, dissolve the warhead-linker (azide) conjugate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in a 3:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄ (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the formation of the triazole-linked PROTAC by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Validation: A Step-by-Step Guide
Once synthesized, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of its intended target protein.
Protocol 3: Assessing Target Protein Degradation by Western Blot
Rationale: Western blotting is the gold-standard method for quantifying changes in protein levels within a cell population. This protocol allows for the determination of key PROTAC efficacy parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum level of degradation observed).[1]
Procedure:
-
Cell Seeding: Seed the chosen human cell line (e.g., MCF-7 for estrogen receptor, 22Rv1 for androgen receptor) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a set period (typically 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Trustworthiness through Self-Validation: A robust PROTAC experiment must include controls to prove the mechanism of action.
-
Warhead Control: Treat cells with the this compound warhead alone to demonstrate that degradation is not simply due to target inhibition.
-
E3 Ligase Ligand Control: Use the E3 ligase ligand alone to show it has no effect on the POI.
-
Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of POI levels indicates that the observed degradation is indeed mediated by the proteasome.
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically grounded strategy for leveraging this compound as a novel building block for the discovery of new PROTAC degraders. We have detailed a plausible synthetic route from the starting material to a final, functional PROTAC and provided a robust workflow for its biological characterization. The acetophenone core offers a synthetically accessible and versatile platform for creating diverse libraries of warheads.
The true potential of this scaffold will be unlocked through iterative optimization. Future work should focus on structure-activity relationship (SAR) studies, varying the substitution patterns on the aromatic ring to enhance binding affinity and selectivity for a specific POI. Furthermore, systematic modification of the linker—exploring different lengths, compositions (e.g., alkyl vs. PEG), and attachment points—will be crucial for optimizing the geometry of the ternary complex and maximizing degradation efficiency.[6][7][16] By combining rational design with empirical screening, novel chemical matter like this compound can pave the way for the next generation of therapeutics targeting the previously "undruggable" proteome.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. chemscene.com [chemscene.com]
- 14. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of von Hippel-Lindau (VHL) E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront of this innovation. The efficacy of a PROTAC is critically dependent on its constituent E3 ligase ligand. Ligands for the von Hippel-Lindau (VHL) E3 ligase are among the most prevalently used in PROTAC design. This in-depth technical guide provides a comprehensive overview of the synthesis of VHL E3 ligase ligands, with a particular focus on the widely utilized ligand, VH032, and its analogs. We will delve into the strategic considerations, key chemical transformations, and detailed experimental protocols that underpin the successful synthesis of these crucial PROTAC building blocks. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling a deeper understanding and practical application of the synthetic chemistry required to advance the field of targeted protein degradation.
Introduction: The Critical Role of VHL in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation.[1][2] PROTACs are heterobifunctional molecules that hijack the UPS to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex and is a popular choice for PROTAC development due to its well-defined substrate binding pocket and broad tissue expression.[3][4]
The design and synthesis of potent and selective VHL ligands are therefore of paramount importance in the development of effective PROTAC degraders. This guide will focus on the synthetic routes to non-peptidic, L-hydroxyproline-based VHL ligands, such as VH032 and its analogs, which are integral components of many targeted protein degraders.[3][4]
The Core Scaffold: Strategic Importance of the Hydroxyproline Moiety
The foundation of many potent VHL ligands is the (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Hyp-OH) scaffold. This chiral building block mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), and provides the necessary stereochemical and functional features for high-affinity binding. The synthesis of VHL ligands, therefore, often revolves around the strategic modification and elaboration of this core structure.
Synthetic Pathways to Key VHL Ligand Intermediates
The synthesis of VHL ligands like VH032 typically involves the preparation of a key intermediate that incorporates the central aromatic or heteroaromatic core. A common and crucial intermediate is a functionalized benzylamine derivative, which is then coupled to the hydroxyproline scaffold.
Synthesis of the Thiazole-Containing Benzylamine Intermediate
A prevalent structural motif in VHL ligands is the 4-(4-methylthiazol-5-yl)benzyl group. The synthesis of the corresponding amine is a critical step and can be achieved through several routes. One efficient method involves a Palladium-catalyzed C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine derivative.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
Reactants: 4-bromobenzylamine (protected, e.g., as a Boc-carbamate), 4-methylthiazole, Palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., KOAc), and a suitable solvent (e.g., DMA).
-
Reaction Setup: Combine the protected 4-bromobenzylamine, 4-methylthiazole, KOAc, and Pd(OAc)₂ in anhydrous DMA under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 130-150°C for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thiazole-containing benzylamine intermediate.
Diagram of the Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 4',5'-Dimethoxy-2'-methylacetophenone
Abstract
This document provides a comprehensive guide for the synthesis of 4',5'-Dimethoxy-2'-methylacetophenone, a valuable ketone intermediate in organic synthesis. The primary method detailed is the Friedel-Crafts acylation of 3,4-dimethoxytoluene. This protocol is designed for researchers in organic chemistry and drug development, offering a step-by-step procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure reproducibility and high yield.
Introduction and Scientific Background
This compound (CAS No. 24186-66-1) is an aromatic ketone with the molecular formula C₁₁H₁₄O₃.[1][2] Its structure, featuring a substituted acetophenone core, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals.
The most direct and widely employed synthetic strategy is the Friedel-Crafts acylation of 3,4-dimethoxytoluene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the electron-rich aromatic ring of the substrate.[3] The reaction is mediated by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.
Mechanism of Action: The Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of acetyl chloride, creating a potent electrophile.
-
Generation of the Electrophile: The aluminum chloride abstracts the chloride from acetyl chloride, forming a resonance-stabilized acylium ion. This is the key electrophilic species.[4]
-
Electrophilic Attack: The π-electron system of the 3,4-dimethoxytoluene ring acts as a nucleophile, attacking the acylium ion. The position of attack is governed by the directing effects of the substituents. The two methoxy groups and the methyl group are all ortho-, para-directing and activating. The incoming electrophile is directed to the C2 position, which is ortho to the methyl group and sterically accessible.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring. The [AlCl₄]⁻ complex facilitates this deprotonation, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[5]
This regioselectivity is a critical aspect of the synthesis, leading predominantly to the desired 2'-substituted product.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. Crucially, the reaction must be conducted under anhydrous conditions , as aluminum chloride reacts violently with water.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3,4-Dimethoxytoluene | 494-99-5 | 152.19 | 50 | 7.61 g | Substrate |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 60 | 8.00 g | Lewis Acid Catalyst |
| Acetyl Chloride | 75-36-5 | 78.50 | 55 | 4.32 g (3.9 mL) | Acylating Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - | Anhydrous Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | ~20 mL | For workup |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | ~100 mL | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel and condenser in a fume hood. Ensure all glassware is oven-dried to remove moisture. Place the flask in an ice-water bath on a magnetic stirrer.
-
Catalyst Suspension: Carefully add anhydrous aluminum chloride (8.00 g) to the reaction flask, followed by 50 mL of anhydrous dichloromethane. Stir the mixture to create a suspension.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature of the ice bath near 0 °C. This step is exothermic and generates the reactive acylium ion complex.
-
Addition of Substrate: In a separate beaker, dissolve 3,4-dimethoxytoluene (7.61 g) in 25 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the 3,4-dimethoxytoluene solution dropwise to the reaction mixture over approximately 30-45 minutes. A deep red or brown color will likely develop. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. Perform this step with extreme caution in a fume hood , as it is highly exothermic and will release HCl gas. Stir until the aluminum salts dissolve.
-
Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to isolate the pure this compound.
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce corrosive HCl gas. Handle with care and ensure the reaction setup is protected from atmospheric moisture.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.[6][7]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.
Waste Disposal: Neutralize acidic aqueous waste before disposal. Halogenated organic waste (DCM) must be collected in a designated container. Dispose of all chemical waste according to institutional and local regulations.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Typically an off-white or pale yellow solid.
-
¹H NMR: Expected signals include two singlets for the methoxy groups, singlets for the methyl and acetyl protons, and aromatic protons.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (194.23 g/mol ).[1]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1670-1690 cm⁻¹.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Reaction Mechanisms of 4',5'-Dimethoxy-2'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the synthesis and reaction mechanisms of 4',5'-Dimethoxy-2'-methylacetophenone, a polysubstituted aromatic ketone with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into the mechanistic intricacies of its formation and subsequent transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of Substituted Acetophenones
Aromatic ketones, particularly those with diverse substitution patterns like this compound, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The interplay of electronic and steric effects from the methoxy and methyl substituents on the phenyl ring governs the reactivity and regioselectivity of its transformations, making it a fascinating subject for mechanistic study and a valuable scaffold for the construction of novel therapeutic agents. Derivatives of similarly substituted acetophenones have found applications in the development of anticancer agents, highlighting the importance of this structural motif in drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. Below is a summary of the key data for this compound.
| Property | Value |
| CAS Number | 24186-66-1 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | (Predicted) White to off-white solid or oil |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) |
| Storage | Store at room temperature |
Spectroscopic Characterization (Predicted and Analog-Based)
Direct experimental spectra for this compound are not widely available in public databases. The following data is a projection based on the analysis of structurally similar compounds, such as 3',4'-dimethoxyacetophenone and various methylated acetophenones.[1][2] This information serves as a robust guide for the characterization of the synthesized compound.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (ATR, cm⁻¹) |
| δ ~7.2 (s, 1H, Ar-H) | δ ~198 (C=O) | ~2960-2840 (C-H, alkane) |
| δ ~6.8 (s, 1H, Ar-H) | δ ~155 (Ar-C-O) | ~1670 (C=O, ketone) |
| δ ~3.9 (s, 3H, -OCH₃) | δ ~149 (Ar-C-O) | ~1600, 1510 (C=C, aromatic) |
| δ ~3.85 (s, 3H, -OCH₃) | δ ~135 (Ar-C) | ~1260, 1030 (C-O, ether) |
| δ ~2.5 (s, 3H, -COCH₃) | δ ~125 (Ar-C) | |
| δ ~2.3 (s, 3H, Ar-CH₃) | δ ~110 (Ar-C-H) | |
| δ ~109 (Ar-C-H) | ||
| δ ~56.0 (-OCH₃) | ||
| δ ~55.8 (-OCH₃) | ||
| δ ~29 (-COCH₃) | ||
| δ ~20 (Ar-CH₃) |
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.
Mechanism and Regioselectivity
The synthesis of this compound proceeds via the Friedel-Crafts acylation of 1,2-dimethoxy-4-methylbenzene (3,4-dimethoxytoluene). The reaction mechanism involves three key steps:
-
Formation of the Acylium Ion: The acylating agent, typically acetyl chloride or acetic anhydride, reacts with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,2-dimethoxy-4-methylbenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Directing Effects and Steric Hindrance: The regiochemical outcome of the acylation is dictated by the directing effects of the substituents on the aromatic ring. Both methoxy groups and the methyl group are ortho-, para-directing activators. The two methoxy groups strongly activate the ring towards electrophilic attack. The most likely position for acylation is C-6, which is ortho to the methoxy group at C-5 and para to the methoxy group at C-4. The methyl group at C-2 provides some steric hindrance, which may disfavor acylation at the C-3 position. Therefore, the major product is expected to be this compound.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the Friedel-Crafts acylation of activated aromatic compounds.[3][4]
Materials and Reagents:
-
1,2-Dimethoxy-4-methylbenzene (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,2-dimethoxy-4-methylbenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Part 2: Key Reaction Mechanisms
This compound can undergo a variety of transformations, making it a valuable synthetic intermediate. Here, we explore the mechanisms of two important named reactions: the Willgerodt-Kindler reaction and the Baeyer-Villiger oxidation.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[5][6][7][8] This reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain.
Mechanism:
The reaction of this compound with sulfur and a secondary amine, such as morpholine, proceeds through a complex mechanism:[5][6][9]
-
Enamine Formation: The ketone first reacts with morpholine to form an enamine intermediate.
-
Sulfenylation: The enamine, being nucleophilic at the α-carbon, attacks elemental sulfur (S₈).
-
Rearrangement Cascade: A series of rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the amine functionality along the carbon chain.
-
Thioamide Formation: The final rearrangement product tautomerizes to the stable thioamide.
The electron-donating methoxy groups on the aromatic ring facilitate the initial enamine formation. The subsequent hydrolysis of the resulting thioamide provides the corresponding phenylacetic acid derivative.
Caption: Schematic of the Willgerodt-Kindler Reaction Pathway.
Experimental Protocol: Willgerodt-Kindler Reaction
This is a general protocol that can be adapted for substituted acetophenones.[10]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sulfur (2.0 eq)
-
Morpholine (3.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium hydroxide (20% aqueous solution)
-
Benzyltriethylammonium chloride (TEBA) (phase-transfer catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (120-130 °C) for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, add 20% aqueous NaOH and TEBA to the reaction mixture.
-
Heat the mixture to 100 °C for 8 hours to effect hydrolysis of the thioamide intermediate.
-
Cool the reaction mixture, dilute with water, and wash with an organic solvent (e.g., diethyl ether) to remove neutral impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the phenylacetic acid derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters.[11] This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Mechanism and Migratory Aptitude:
The reaction proceeds via the Criegee intermediate:
-
Protonation: The carbonyl oxygen of the ketone is protonated by the peroxyacid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon, forming the tetrahedral Criegee intermediate.
-
Rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen atom, with the concomitant cleavage of the weak O-O bond and departure of a carboxylate anion. This migration occurs with retention of stereochemistry.
-
Ester Formation: Deprotonation of the resulting oxocarbenium ion yields the final ester product.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[12][13] For substituted aryl groups, electron-donating groups enhance the migratory aptitude.
In the case of this compound, the two migrating groups are the methyl group and the 4,5-dimethoxy-2-methylphenyl group. The highly electron-rich aromatic ring has a much greater migratory aptitude than the methyl group. Therefore, the aryl group is expected to migrate, leading to the formation of 4,5-dimethoxy-2-methylphenyl acetate.
Caption: Key steps in the Baeyer-Villiger Oxidation of this compound.
Experimental Protocol: Baeyer-Villiger Oxidation
This is a general protocol for the Baeyer-Villiger oxidation of aryl ketones.
Materials and Reagents:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,5-dimethoxy-2-methylphenyl acetate.
Part 3: Applications in Drug Development
Substituted acetophenones and their derivatives, such as quinazolines and chalcones, are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.
-
Quinazoline Derivatives: Quinazolines are a class of heterocyclic compounds that have been extensively studied for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[10][14][15][16] The synthesis of quinazolines often involves the condensation of a substituted 2-aminobenzophenone or a related precursor with an appropriate reagent. This compound can be envisioned as a precursor to a 2-amino-4,5-dimethoxy-6-methylacetophenone, which could then be cyclized to form a highly substituted quinazoline core.
-
Chalcone Derivatives: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities, including anticancer properties.[17][18][19] They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. This compound could be condensed with various aldehydes to generate a library of novel chalcones for biological screening. The dimethoxy substitution pattern is a common feature in many biologically active natural products.
The functional group handles and substitution pattern of this compound make it an attractive starting material for the synthesis of libraries of these and other heterocyclic compounds for evaluation as potential drug candidates in various therapeutic areas, particularly in oncology.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of von Hippel-Lindau (VHL) Ligands for PROTAC Development
Introduction: The Central Role of VHL Ligands in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2] Among the handful of E3 ligases successfully hijacked for this purpose, the von Hippel-Lindau (VHL) complex is one of the most prominent.[1][3]
The efficacy of a VHL-based PROTAC is critically dependent on the molecular integrity and binding affinity of its VHL-recruiting ligand. These ligands, typically peptidomimetic molecules derived from the structure of the Hypoxia-Inducible Factor 1α (HIF-1α), form the anchor of the PROTAC, ensuring the productive engagement of the cellular degradation machinery.[3] Consequently, the robust and efficient chemical synthesis of these VHL ligands is a cornerstone of PROTAC research and development.
This document provides a detailed guide to the synthesis of a common VHL ligand core, focusing on a modern and efficient synthetic route. While the specific starting material, 4',5'-Dimethoxy-2'-methylacetophenone, mentioned in the topic query is not a commonly documented precursor for widely used VHL ligands like the VH032 family in peer-reviewed literature, we present a validated and field-proven protocol for a foundational VHL ligand structure. This serves as an authoritative guide for researchers, providing the necessary chemical logic and step-by-step methodology to construct these critical molecules.
The PROTAC Mechanism: A Conceptual Workflow
Before delving into the synthesis, it is crucial to understand the mechanism by which the final PROTAC operates. The VHL ligand is one of two key recognition elements in the bifunctional molecule.
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigational Use of 4',5'-Dimethoxy-2'-methylacetophenone in Solid-Phase PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The modular nature of PROTACs, consisting of two ligands joined by a linker, makes them amenable to combinatorial synthesis for rapid optimization. Solid-phase synthesis offers a streamlined approach for the efficient assembly of PROTAC libraries.[1][2][3] A key element in advanced PROTAC design is the linker, which can be engineered for controlled release of the active molecule. This document explores the potential application of 4',5'-Dimethoxy-2'-methylacetophenone as a novel, photocleavable linker for solid-phase PROTAC synthesis. While acetophenone-based linkers are established as acid-labile moieties, their use as photocleavable handles in this context is an emerging area of investigation.[4] These notes provide a comprehensive overview of solid-phase PROTAC synthesis, a survey of relevant linker technologies, and a detailed, investigational protocol for the synthesis and utilization of a this compound-based photocleavable linker.
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] They consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Solid-phase synthesis has emerged as a powerful strategy for the rapid generation of PROTAC libraries.[1][3] This methodology involves the attachment of one of the PROTAC components to a solid support, followed by the sequential addition of the linker and the second ligand. The key advantages of solid-phase synthesis include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1]
The Critical Role of the Linker in PROTAC Design
The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy, influencing the stability of the ternary complex, cell permeability, and pharmacokinetic properties. Advanced linker design incorporates cleavable moieties that allow for the controlled release of the PROTAC in specific environments or upon external stimuli. Photocleavable linkers are particularly attractive as they offer high spatial and temporal control over PROTAC activation using light.[5] The most common photocleavable linkers are based on the o-nitrobenzyl chemistry, which undergoes cleavage upon UV irradiation.
Acetophenone-Based Linkers: From Acid-Labile to Investigational Photocleavable Systems
Acetophenone derivatives have been successfully employed as acid-labile linkers in solid-phase peptide synthesis.[4] In these systems, the linker is stable to the conditions of chain assembly but can be cleaved with acids such as trifluoroacetic acid (TFA) to release the synthesized molecule.
The photochemistry of ortho-methyl substituted acetophenones suggests their potential as photocleavable linkers.[6] Upon photoexcitation, these compounds can undergo an intramolecular hydrogen abstraction from the ortho-methyl group, leading to the formation of a photoenol. This intermediate can then participate in reactions that lead to the cleavage of the bond connecting it to the synthesized molecule. The 4',5'-dimethoxy substitution pattern is anticipated to enhance the photochemical properties of the linker.
Investigational Protocol for the Solid-Phase Synthesis of a PROTAC Using a this compound-Based Photocleavable Linker
Disclaimer: The following protocol is presented as an investigational strategy and has not been established as a standard procedure. Researchers should perform appropriate validation and optimization.
Synthesis of the Photocleavable Linker-Functionalized Resin
The first step is the synthesis of a solid support functionalized with the this compound linker. This can be achieved by first synthesizing a derivative of the acetophenone with a handle for attachment to the resin, such as a carboxylic acid.
Table 1: Proposed Reaction Scheme for Linker Synthesis and Resin Functionalization
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Ethyl bromoacetate | K₂CO₃, Acetone, Reflux | Ethyl 2-(4-acetyl-2,5-dimethoxyphenyl)acetate |
| 2 | Ethyl 2-(4-acetyl-2,5-dimethoxyphenyl)acetate | LiOH, THF/H₂O, RT | 2-(4-acetyl-2,5-dimethoxyphenyl)acetic acid |
| 3 | 2-(4-acetyl-2,5-dimethoxyphenyl)acetic acid, Aminomethyl polystyrene resin | DIC, HOBt, DMF, RT | This compound functionalized resin |
Solid-Phase PROTAC Synthesis Workflow
The PROTAC synthesis will proceed by attaching the E3 ligase ligand to the linker, followed by the addition of a flexible spacer (e.g., a PEG linker), and finally the POI ligand.
Step-by-Step Protocol:
-
Resin Swelling: Swell the this compound functionalized resin in N,N-dimethylformamide (DMF) for 1 hour.
-
E3 Ligase Ligand Coupling:
-
Dissolve the Fmoc-protected E3 ligase ligand (e.g., a pomalidomide derivative with a free carboxylic acid) (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a 15-minute treatment.
-
Wash the resin with DMF (5x).
-
-
PEG Linker Coupling:
-
Dissolve Fmoc-PEG-COOH (e.g., Fmoc-NH-(PEG)n-COOH) (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin as in step 2.
-
-
Fmoc Deprotection: Repeat step 3.
-
POI Ligand Coupling:
-
Dissolve the POI ligand (with a free carboxylic acid) (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature overnight.
-
Wash the resin as in step 2 and dry under vacuum.
-
-
Photocleavage:
-
Suspend the dried resin in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Irradiate the suspension with UV light (e.g., 365 nm) in a photoreactor for a predetermined time (optimization required).
-
Filter the resin and collect the filtrate containing the cleaved PROTAC.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Proposed Mechanism of Photocleavage
The proposed mechanism for the photocleavage of the this compound linker is initiated by the absorption of UV light, leading to the formation of an excited state. This is followed by an intramolecular hydrogen abstraction from the ortho-methyl group to form a photoenol intermediate. Subsequent rearrangement and cleavage would release the synthesized PROTAC.
Characterization and Quality Control
The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques.
Table 2: Analytical Techniques for PROTAC Characterization
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final PROTAC and assess its purity. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. |
| Preparative RP-HPLC | For the purification of the crude PROTAC. |
| Analytical RP-HPLC | To determine the final purity of the PROTAC. |
Conclusion and Future Perspectives
The use of a this compound-based linker represents a novel and investigational approach to the solid-phase synthesis of photocleavable PROTACs. The proposed protocol provides a framework for researchers to explore this new linker chemistry. Successful validation of this methodology would add a valuable tool to the PROTAC synthesis toolbox, enabling more precise spatial and temporal control over protein degradation. Further studies are warranted to fully elucidate the photocleavage mechanism and optimize the reaction conditions for a broad range of PROTAC molecules.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. chemreu.ku.edu [chemreu.ku.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of 4',5'-Dimethoxy-2'-methylacetophenone
Introduction
4',5'-Dimethoxy-2'-methylacetophenone is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its chemical structure, featuring a combination of electron-donating methoxy groups and a methyl group on the aromatic ring, alongside a carbonyl group, results in a distinct and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough NMR characterization is paramount for confirming its identity, assessing its purity, and providing a foundational dataset for researchers working with this molecule.
This comprehensive guide provides detailed protocols for the preparation and multi-dimensional NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for structural elucidation. The methodologies described herein are grounded in established scientific principles and aim to provide a self-validating system for accurate and reproducible results.
Predicted NMR Spectral Data
While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be made based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, referenced to tetramethylsilane (TMS) at 0 ppm. These predictions are based on data from analogous compounds such as 4,5-Dimethoxy-2-nitroacetophenone and other substituted acetophenones.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3' | ~7.1 - 7.3 | Singlet | 1H |
| H-6' | ~6.8 - 7.0 | Singlet | 1H |
| 4'-OCH₃ | ~3.90 | Singlet | 3H |
| 5'-OCH₃ | ~3.88 | Singlet | 3H |
| 2'-CH₃ | ~2.4 - 2.5 | Singlet | 3H |
| -COCH₃ | ~2.5 - 2.6 | Singlet | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~200 - 203 |
| C-5' | ~153 - 155 |
| C-4' | ~148 - 150 |
| C-2' | ~138 - 140 |
| C-1' | ~130 - 132 |
| C-6' | ~112 - 114 |
| C-3' | ~110 - 112 |
| 4'-OCH₃ & 5'-OCH₃ | ~55.5 - 56.5 |
| -COCH₃ | ~30 - 32 |
| 2'-CH₃ | ~20 - 22 |
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is designed to ensure a homogenous sample with minimal impurities.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter plug (glass wool)
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[2][3] This concentration is optimal for obtaining high-quality ¹H spectra in a reasonable time and is generally sufficient for ¹³C and 2D NMR experiments.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[2] Gently swirl or vortex the vial to ensure the compound is fully dissolved. Complete dissolution is critical, as suspended solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identity.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing the NMR sample.
Part 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 500 MHz spectrometer.
1. ¹H NMR Spectroscopy:
-
Purpose: To determine the number of different types of protons and their relative ratios.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Spectral width: 16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2 seconds
-
2. ¹³C NMR Spectroscopy:
-
Purpose: To determine the number of different types of carbon atoms.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
Spectral width: 240 ppm
-
Proton decoupling: Enabled to produce singlets for all carbons.
-
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[7][8] In this molecule, it will confirm the absence of coupling for the singlet aromatic protons.
-
Acquisition Parameters:
-
A standard COSY pulse sequence should be used.
-
Data points: 1024 in F2 and 256 in F1.
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[9][10] This is a powerful tool for unambiguous assignment of both ¹H and ¹³C signals.[11]
-
Acquisition Parameters:
-
A standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz) should be used.
-
Data points: 1024 in F2 (¹H) and 256 in F1 (¹³C).
-
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Data Interpretation and Structural Elucidation
A step-by-step approach to interpreting the acquired NMR data will lead to the unambiguous structural confirmation of this compound.
-
¹H NMR Analysis:
-
Aromatic Region (δ 6.8-7.3 ppm): Two singlets, each integrating to 1H, are expected for H-3' and H-6'. Their distinct chemical shifts are due to the different electronic environments created by the ortho- and para-substituents.
-
Methoxy Region (δ ~3.9 ppm): Two sharp singlets, each integrating to 3H, will correspond to the two methoxy groups. A slight difference in their chemical shifts may be observable.
-
Aliphatic Region (δ ~2.4-2.6 ppm): Two singlets, each integrating to 3H, are expected. One corresponds to the aromatic methyl group (2'-CH₃), and the other to the acetyl methyl group (-COCH₃). The acetyl methyl group is typically found slightly further downfield.[12]
-
-
¹³C NMR Analysis:
-
The spectrum should display 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule.
-
The carbonyl carbon (C=O) will be the most downfield signal, typically above 200 ppm.[13]
-
The aromatic carbons attached to the oxygen atoms (C-4' and C-5') will be in the δ 148-155 ppm region.
-
The methoxy carbons will appear as a sharp signal around δ 56 ppm.[14]
-
The acetyl and aromatic methyl carbons will be the most upfield signals.
-
-
2D NMR Analysis:
-
COSY: The COSY spectrum will be characterized by the absence of cross-peaks between the aromatic protons, confirming they are not coupled to each other and thus appear as singlets.
-
HSQC: The HSQC spectrum is crucial for definitive assignments. It will show correlations between:
-
The aromatic proton signals and their directly attached carbon signals.
-
The methoxy proton signals and the methoxy carbon signal.
-
The methyl proton signals and their respective methyl carbon signals.
-
-
By combining the information from all these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and predicted data outlined in this guide offer a comprehensive framework for researchers to reliably identify and assess the purity of this compound. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development in organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2',5'-Dimethoxyacetophenone(1201-38-3) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone(14964-98-8) 1H NMR spectrum [chemicalbook.com]
Mass Spectrometry Analysis of 4',5'-Dimethoxy-2'-methylacetophenone: An Application Note
Abstract
This application note provides a comprehensive guide to the mass spectrometry analysis of 4',5'-Dimethoxy-2'-methylacetophenone, a substituted aromatic ketone of interest to researchers in drug discovery and organic synthesis. We will explore the theoretical underpinnings of its mass spectral behavior, detail optimized protocols for sample preparation and instrumental analysis, and present a predicted fragmentation pathway based on established principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization of this and structurally related compounds.
Introduction: The Significance of this compound
This compound (CAS No. 25963-37-9) is an organic compound featuring a substituted benzene ring, making it a valuable scaffold in medicinal chemistry and a potential building block for novel therapeutic agents.[1] Its chemical properties, including a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , necessitate precise and reliable analytical techniques for its identification and characterization.[1] Mass spectrometry (MS) stands as a cornerstone analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding the mass spectral behavior of this compound is crucial for reaction monitoring, purity assessment, and metabolic profiling in drug development pipelines.
Foundational Principles: Ionization and Fragmentation
The analysis of small molecules like this compound by mass spectrometry begins with the generation of gas-phase ions. The choice of ionization technique is critical and depends on the analyte's properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable, particularly when coupled with liquid chromatography (LC-MS).[2] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺), minimizing fragmentation in the ion source and preserving molecular weight information.[3][4] Electron Ionization (EI), often used with gas chromatography (GC-MS), is a "hard" ionization technique that imparts more energy, leading to extensive and reproducible fragmentation patterns that are highly valuable for structural confirmation.[4]
The fragmentation of acetophenone and its derivatives in the mass spectrometer follows predictable pathways, primarily driven by the stability of the resulting fragment ions.[5][6] Key fragmentation mechanisms for aromatic ketones include:
-
α-Cleavage: The bond between the carbonyl carbon and an adjacent group (in this case, the methyl group or the substituted phenyl ring) breaks.[5][7]
-
Loss of Neutral Molecules: Stable neutral molecules, such as carbon monoxide (CO) or a methyl radical (•CH₃), can be eliminated from the molecular ion.[5]
By analyzing these fragmentation patterns, the structure of the parent molecule can be confidently elucidated.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized workflow for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation used.[8][9]
Sample Preparation
Proper sample preparation is paramount for obtaining high-quality mass spectra and ensuring the longevity of the instrument.[10] The goal is to create a clean, particulate-free solution of the analyte at an appropriate concentration.
Protocol:
-
Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.[11]
-
Working Solution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the mobile phase to be used for the analysis.[11]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or mass spectrometer's sample introduction lines.[11]
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial with a screw cap and a soft septum.[11][12]
Instrumentation and Method Parameters
The following parameters are provided as a starting point for method development on a typical LC-MS system equipped with an electrospray ionization source.
Table 1: Recommended LC-MS Parameters
| Parameter | Value | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening small molecules. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A typical injection volume to avoid overloading the column. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Aromatic ketones are readily protonated.[4] |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Source Temperature | 120 °C | Assists in desolvation. |
| Desolvation Temperature | 350 °C | Ensures complete evaporation of the solvent. |
| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Mass Range | m/z 50-300 | Covers the expected mass of the parent ion and its fragments. |
| Data Acquisition | Full Scan and Data-Dependent MS/MS | Allows for both molecular weight determination and structural elucidation. |
Data Interpretation: Predicted Fragmentation Pathway
The mass spectrum of this compound is expected to exhibit a protonated molecular ion ([M+H]⁺) at m/z 195.1 in ESI-MS. In EI-MS, the molecular ion (M⁺•) would be observed at m/z 194.2. The fragmentation of this ion is predicted to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Explanation of Predicted Fragments:
-
[M+H]⁺ at m/z 195.1: The protonated molecular ion, representing the intact molecule with an added proton.
-
Fragment A at m/z 180.1: Loss of a methyl radical (•CH₃) from the acetyl group via α-cleavage is a common fragmentation pathway for acetophenones.[5][13]
-
Fragment B at m/z 165.1: Subsequent loss of a methyl radical from one of the methoxy groups.
-
Fragment C at m/z 152.1: This fragment could arise from the loss of an acetyl radical (•C₂H₃O).
-
Fragment D at m/z 137.1: Following the formation of the acylium ion (Fragment B), a neutral loss of carbon monoxide (CO) is a characteristic fragmentation for such species.[5]
Table 2: Summary of Predicted Key Ions
| m/z (Predicted) | Proposed Formula | Description |
| 195.1 | C₁₁H₁₅O₃⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 180.1 | C₁₀H₁₂O₃⁺ | Loss of a methyl radical (•CH₃) |
| 165.1 | C₉H₉O₃⁺ | Loss of two methyl radicals |
| 152.1 | C₉H₁₂O₂⁺ | Loss of an acetyl radical (•C₂H₃O) |
| 137.1 | C₈H₉O₂⁺ | Loss of CO from the m/z 165.1 fragment |
Conclusion
This application note provides a foundational framework for the mass spectrometric analysis of this compound. By employing the detailed protocols for sample preparation and the suggested instrumental parameters, researchers can achieve reliable and reproducible results. The predicted fragmentation pathway serves as a valuable guide for the interpretation of experimental data and the structural confirmation of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the analysis of other substituted acetophenones and related aromatic ketones, empowering scientists in their drug discovery and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.studyraid.com [app.studyraid.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. biocompare.com [biocompare.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Coupling Reactions with 4',5'-Dimethoxy-2'-methylacetophenone
<
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4',5'-Dimethoxy-2'-methylacetophenone. This document provides in-depth troubleshooting advice for common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The unique structural features of this substrate—namely the steric hindrance from the ortho-methyl group and the electronic effects of the two methoxy groups—present specific challenges that require careful consideration of reaction parameters.
Understanding the Substrate: Key Challenges
The primary hurdles in achieving successful coupling reactions with this compound stem from its structure:
-
Steric Hindrance: The ortho-methyl group can physically block the approach of the palladium catalyst to the reaction center, impeding the crucial oxidative addition step of the catalytic cycle.[1][2] This steric hindrance can significantly slow down or even prevent the reaction from proceeding.
-
Electronic Effects: The two electron-donating methoxy groups increase the electron density of the aromatic ring.[3][4] While this can sometimes facilitate oxidative addition, it can also lead to catalyst deactivation or unwanted side reactions. The interplay of these electronic effects with the steric hindrance of the ortho-methyl group creates a complex reactivity profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
Answer: When faced with low or no product yield, a systematic approach to troubleshooting is crucial.[5] Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical.[6] Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[7] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[5] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[6] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[8][9]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[6] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
If these initial checks do not resolve the issue, the problem likely lies with the specific reaction conditions, which need to be optimized for this sterically hindered and electron-rich substrate.
Issue 2: Difficulty with Suzuki-Miyaura Coupling
Question: I'm attempting a Suzuki-Miyaura coupling with a boronic acid and this compound (as the aryl halide partner), but the reaction is sluggish and gives a poor yield. How can I optimize this?
Answer: The Suzuki-Miyaura reaction is sensitive to steric hindrance, which is a major factor with your substrate.[10][11] Here’s a breakdown of key parameters to adjust:
Core Problem: The ortho-methyl group hinders the oxidative addition of the palladium catalyst to the aryl halide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Optimization Strategies:
| Parameter | Recommendation for this compound | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered substrates.[10][11] | These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps with hindered substrates.[12] |
| Palladium Source | Employ modern palladium precatalysts like a palladacycle or a G3/G4 precatalyst.[6][11] | These are often more air- and moisture-stable and generate the active Pd(0) species more reliably than traditional sources like Pd(OAc)₂.[6] |
| Base | A strong, non-nucleophilic base is often required. Consider using K₃PO₄, Cs₂CO₃, or an alkoxide base like K₂CO₃. The choice of base can be critical and may require screening.[13] | The base is crucial for activating the boronic acid for transmetalation. For hindered substrates, a more robust base may be needed to drive the reaction forward.[14] |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene are common choices.[15] Sometimes, the addition of water can be beneficial. | The solvent affects the solubility of the reagents and the stability of the catalytic species. |
| Temperature | Higher reaction temperatures (80-120 °C) may be necessary to overcome the activation energy barrier caused by steric hindrance.[15] Microwave heating can also be effective in accelerating the reaction. | Increased thermal energy can help to overcome the steric barrier to oxidative addition. |
Issue 3: Challenges with Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What are the likely causes and solutions?
Answer: Similar to the Suzuki coupling, steric hindrance is a primary concern. However, the nature of the amine coupling partner adds another layer of complexity.
Core Problem: The combination of a hindered aryl halide and potentially a bulky amine makes the C-N bond-forming reductive elimination step difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Optimization Strategies:
| Parameter | Recommendation for this compound | Rationale |
| Ligand | Use specialized Buchwald ligands like BrettPhos, AdBrettPhos, or Josiphos-type ligands. These are specifically designed for challenging aminations.[16] | These ligands have the right balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination in sterically demanding systems.[17] |
| Base | A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[18] | The base must be strong enough to deprotonate the amine without coordinating to the palladium center and inhibiting catalysis.[19] |
| Amine Partner | If using a bulky secondary amine, the reaction will be particularly challenging. Ensure the amine is of high purity. For primary amines, the reaction may be more facile. | The steric bulk of the amine directly impacts the feasibility of the C-N bond formation. |
| Solvent | Toluene or dioxane are generally good starting points. | These solvents are effective at solubilizing the various components of the reaction and are stable at the required temperatures. |
Issue 4: Unsuccessful Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling between this compound and a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling) and low yield of the desired product. What can I do?
Answer: The Sonogashira reaction's success hinges on the delicate balance between the palladium and copper catalytic cycles.[20] The issues you're observing are common when this balance is disrupted.
Core Problem: The slow oxidative addition of the hindered aryl halide to the palladium catalyst allows the copper-catalyzed alkyne homocoupling to become a dominant side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Optimization Strategies:
| Parameter | Recommendation for this compound | Rationale |
| Copper(I) Source | Use a minimal amount of CuI (1-5 mol%). Ensure it is fresh and not oxidized. | Excess or oxidized copper catalyst strongly promotes the unwanted Glaser homocoupling.[21] |
| Ligand for Palladium | Use a ligand that accelerates oxidative addition, such as a bulky electron-rich phosphine (e.g., P(tBu)₃) or an NHC ligand. | Speeding up the palladium cycle will allow the cross-coupling to outcompete the homocoupling side reaction.[22] |
| Base/Solvent | An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[23] | The amine acts as a base to deprotonate the alkyne and also as a ligand for the copper. |
| Copper-Free Conditions | If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These often use a stronger organic base and may require higher temperatures but eliminate the Glaser coupling pathway.[21] | This is a direct solution to the problem of alkyne homocoupling. |
General Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling with a Hindered Substrate
-
To an oven-dried reaction vessel, add the aryl halide (e.g., a bromo- or iodo- derivative of this compound) (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).
-
Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ikm.org.my [ikm.org.my]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4',5'-Dimethoxy-2'-methylacetophenone
An advanced technical support resource for professionals engaged in the synthesis of 4',5'-Dimethoxy-2'-methylacetophenone.
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical manufacturing. Our focus is on the prevalent synthetic method—the Friedel-Crafts acylation of 3,4-dimethoxytoluene—addressing common challenges to help researchers enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts acylation?
A1: The principal challenge is achieving high regioselectivity. The starting material, 3,4-dimethoxytoluene, has two activating methoxy groups and one activating methyl group. The methoxy groups are ortho- and para-directing, leading to potential acylation at multiple positions on the aromatic ring. The goal is to selectively introduce the acetyl group at the C-2 position, ortho to the methyl group and one of the methoxy groups, while minimizing the formation of the primary isomeric byproduct, 2',3'-Dimethoxy-5'-methylacetophenone.
Q2: How does the choice of Lewis acid impact the reaction's outcome?
A2: The Lewis acid is a critical parameter. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at activating the acylating agent but can lead to undesirable side reactions.[1] These include demethylation of the methoxy groups under harsh conditions and potential isomerization of the product. Milder Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), often provide a superior balance of reactivity and selectivity, reducing the formation of byproducts.[1] Emerging methods using solid acid catalysts like zeolites are also being explored to enhance regioselectivity and catalyst reusability.[2][3]
Q3: What are the most common side products, and how can they be identified?
A3: Besides the desired this compound, the most common byproduct is the regioisomer resulting from acylation at the C-6 position. Other potential byproducts include poly-acylated products, although this is less common than in Friedel-Crafts alkylations, and demethylated species.[1][4] These byproducts can be identified and quantified using techniques such as:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of different components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation of the isomers.[5][6]
Q4: Can the acylating agent or solvent choice influence byproduct formation?
A4: Absolutely. While acetyl chloride is highly reactive, acid anhydrides like acetic anhydride can be milder alternatives that improve regioselectivity.[1][7] The choice of solvent is also crucial. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are common.[8] However, polar, non-coordinating solvents can sometimes modulate Lewis acid activity and improve outcomes. It is critical to ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst and hydrolyze the acylating agent.[9]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| 1. Low or No Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by atmospheric moisture. | Ensure all glassware is flame-dried or oven-dried before use.[9] Use fresh, anhydrous Lewis acid and solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. |
| Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC. If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. | |
| Poor Quality Reagents: The starting 3,4-dimethoxytoluene or acylating agent may contain impurities. | Use high-purity, and preferably freshly distilled, reagents. Verify the purity of starting materials via GC or NMR before starting the reaction. | |
| 2. High Isomer Formation | Harsh Reaction Conditions: High temperatures and strong Lewis acids (AlCl₃) can reduce selectivity. | Perform the reaction at lower temperatures (e.g., 0 °C to -10 °C).[10] Switch to a milder Lewis acid such as FeCl₃ or ZnCl₂.[1] |
| Incorrect Stoichiometry: An incorrect ratio of Lewis acid to acylating agent can affect the formation of the active electrophile. | Typically, a slight excess of the Lewis acid (1.1-1.3 equivalents) relative to the acylating agent is used to ensure full activation. | |
| 3. Tar/Polymer Formation | Excessive Temperature: Overheating can lead to polymerization and decomposition, especially with reactive aromatic systems. | Maintain strict temperature control using an ice or cryo-bath. Add reagents dropwise to manage any exotherms. |
| Reactive Solvent: Solvents like dichloromethane can, in rare cases, participate in side reactions, such as Friedel-Crafts alkylation with the aromatic substrate, leading to polymer formation.[8] | If tarring is persistent, consider alternative non-polar solvents like carbon disulfide or nitromethane (use with caution). | |
| 4. Difficult Purification | Similar Polarity of Isomers: The desired product and its main regioisomeric byproduct often have very similar polarities, making separation by column chromatography challenging. | Utilize a high-efficiency silica gel for flash column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane).[5] Recrystallization can be an effective alternative if a suitable solvent system is found.[11] Consider cooling the solution to induce selective crystallization.[11] |
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the standard workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: A generalized workflow for synthesis and purification.
Troubleshooting Isomer Formation
This decision tree provides a logical path for addressing issues with regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 3. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 11. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: 4',5'-Dimethoxy-2'-methylacetophenone Stability and Degradation
Welcome to the technical support resource for 4',5'-Dimethoxy-2'-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Like many acetophenone derivatives, this compound is susceptible to several degradation pathways, primarily driven by environmental factors. The main causes of degradation are:
-
Photodegradation: Exposure to light, especially UV light, can trigger photochemical reactions that lead to the breakdown of the molecule.[1][2] Aromatic ketones are particularly prone to this type of degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. This process can be accelerated by light exposure, elevated temperatures, and the presence of metal ions.[1] The electron-rich nature of the dimethoxy-substituted aromatic ring may increase its susceptibility to oxidation.
-
Hydrolysis: The ketone functional group can undergo hydrolysis, particularly under acidic or basic conditions.[1] The rate of hydrolysis is highly dependent on the pH of the solution.
-
Thermal Degradation: High temperatures can cause the breakdown of the molecule. For aromatic ketones, thermal degradation can involve the cleavage of ether and ketone bonds.[3][4]
Q2: My sample of this compound is changing color. What does this signify?
A2: A change in color, such as turning from a colorless or pale yellow to a darker yellow or brown, is a common visual indicator of degradation.[1] This discoloration is often due to the formation of conjugated degradation products, which can be a result of oxidation or other decomposition reactions.[1]
Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. While some suppliers may recommend room temperature storage for the solid compound[5], for optimal long-term stability, the following conditions are advised, based on best practices for similar aromatic ketones[6]:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. | To minimize the rate of potential degradation reactions.[6] |
| Light | Store in an amber vial or otherwise protected from light. | To prevent photodegradation.[1][7] |
| Atmosphere | For long-term storage, especially of solutions, consider an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation.[6] |
| Container | Store in a tightly sealed container. | To prevent contamination and exposure to moisture.[6][8] |
Q4: What solvents are recommended for preparing solutions of this compound?
A4: Aprotic solvents such as acetonitrile, methanol, or DMSO are generally suitable for preparing stock solutions. If aqueous solutions are required for your experiments, it is best to prepare them fresh and use them promptly to minimize the risk of hydrolysis. The pH of aqueous solutions should be maintained near neutral to enhance stability.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected analytical results.
-
Symptom: The measured concentration of your compound is lower than anticipated or varies significantly between replicate samples from the same batch.
-
Possible Cause: This could be due to the degradation of the compound under your current storage or experimental conditions.
-
Troubleshooting Steps:
-
Re-evaluate Storage: Verify that your storage conditions align with the recommendations (cool, dark, and dry).[6]
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid material.
-
Solvent Purity: Ensure the purity of the solvents used for sample preparation, as impurities can sometimes catalyze degradation.
-
Stability Study: If the issue persists, consider conducting a simple stability study under your experimental conditions (e.g., temperature, pH, light exposure) to assess the compound's stability over the duration of your experiment.
-
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS).
-
Symptom: You observe additional peaks in your analytical data that do not correspond to your starting material.
-
Possible Cause: These extra peaks are likely degradation products.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
-
Explanation of Workflow:
-
Analyze a Solvent Blank: This will rule out contamination from your solvent or system.
-
Analyze a Freshly Prepared Standard: This provides a baseline chromatogram of the pure compound.
-
Compare Spectra: Compare the chromatogram of your experimental sample with the fresh standard. The appearance of new peaks suggests degradation.
-
Identify Degradation Products: If your analytical technique includes mass spectrometry (MS), you can analyze the mass-to-charge ratio of the new peaks to hypothesize their structures. Potential degradation could involve demethylation of the methoxy groups or oxidation of the methyl group or aromatic ring.
-
Forced Degradation Studies: To understand the degradation pathway, you can intentionally stress the compound under different conditions (e.g., heat, UV light, acidic/basic solutions) and monitor the formation of degradation products.[1]
-
Issue 3: Poor solubility or precipitation of the compound during experiments.
-
Symptom: The compound does not fully dissolve or precipitates out of solution during your experiment.
-
Possible Cause: While this is often a solubility issue, degradation can sometimes lead to less soluble products.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound is expected to be soluble in common organic solvents like ethanol, methanol, and acetonitrile.
-
Check for Degradation: Visually inspect the solid material for any color change that might indicate degradation. Degraded material may have different solubility characteristics.
-
Sonication/Gentle Warming: Try using sonication or gentle warming to aid dissolution, but be mindful that excessive heat can accelerate degradation.
-
pH Adjustment: If using aqueous buffers, the pH can significantly impact the solubility of both the parent compound and any potential degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Objective: To identify the potential degradation pathways and the conditions that accelerate the degradation of the compound.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV or MS detector
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Analysis: At various time points, analyze the samples by HPLC to monitor the decrease in the parent compound peak and the formation of any degradation products.
-
Protocol 2: General HPLC Method for Analysis
This is a starting point for developing an HPLC method to analyze this compound and its potential degradation products.
-
System: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation (e.g., start with 90% A, and ramp to 10% A over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended).
References
- 1. benchchem.com [benchchem.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Purification of 4',5'-Dimethoxy-2'-methylacetophenone
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4',5'-Dimethoxy-2'-methylacetophenone (CAS No. 24186-66-1). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to ensure the highest purity of your final product.
I. Compound Profile and Impurity Analysis
This compound is an aromatic ketone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] It is typically synthesized via a Friedel-Crafts acylation reaction. Understanding the potential impurities stemming from this synthesis is the cornerstone of an effective purification strategy.
Common Impurities in Friedel-Crafts Acylation of Dimethoxybenzenes:
The primary impurities encountered during the synthesis of this compound are typically byproducts of the Friedel-Crafts acylation reaction.[2][3] These can include:
-
Regioisomers: The methoxy groups on the aromatic ring are ortho- and para-directing, which can lead to the formation of isomeric products where the acetyl group is attached at a different position on the ring.
-
Demethylated Byproducts: Under harsh reaction conditions, particularly with strong Lewis acids like aluminum chloride, one or both of the methoxy groups can be demethylated, resulting in phenolic impurities.[2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 1,2-dimethoxy-4-methylbenzene and the acylating agent.
-
Poly-acylated Products: Although less common than in Friedel-Crafts alkylation, there is a possibility of multiple acetyl groups being added to the aromatic ring, especially with highly activated substrates.[2][3]
The following diagram illustrates the logical flow for identifying and addressing these common impurities.
Caption: Troubleshooting logic for impurity identification and method selection.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: My crude product is a dark oil. What is the likely cause and how can I purify it?
A1: A dark, oily crude product often indicates the presence of polymeric side products or colored impurities from the Friedel-Crafts reaction. The first step is to attempt a simple purification technique like recrystallization. If the compound fails to crystallize or the oil persists, column chromatography is the recommended method for separating the desired product from these less-polar, colored impurities.
Q2: I am seeing multiple spots on my TLC plate after synthesis. How do I differentiate between the product and impurities?
A2: Multiple spots on a TLC plate confirm the presence of impurities. To identify your product, you can:
-
Use a standard: If available, spot a small amount of a pure standard of this compound on the same TLC plate.
-
Staining: Use a UV lamp to visualize the spots. Aromatic compounds like your product will typically appear as dark spots on a fluorescent background. Specific stains can also be used to differentiate between functional groups.
-
Polarity consideration: The desired product, an acetophenone, is moderately polar. Less polar spots are likely unreacted starting materials or less-polar isomers, while more polar spots could be demethylated byproducts.
Q3: My recrystallization is not working; the compound either oils out or doesn't crystallize at all. What should I do?
A3: This is a common issue. Here are a few troubleshooting steps:
-
Solvent selection: The chosen solvent may be too good or too poor. If it oils out, the solvent is likely too non-polar. Try a slightly more polar solvent or a solvent mixture. If it doesn't dissolve even when hot, the solvent is too non-polar.
-
Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques for this compound.
A. Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the desired compound.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting solvent for the moderately polar this compound is ethanol or isopropanol. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, can offer different solubility. |
| Hexane/Ethyl Acetate | A good two-solvent system for tuning polarity. |
| Methanol/Water | A polar two-solvent system. |
B. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Before running a column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good mobile phase will give your product an Rf value of approximately 0.3. A common starting solvent system is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: General workflow for purification by column chromatography.
Table 2: Example TLC and Column Conditions
| Parameter | Condition | Rationale |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar stationary phase. |
| TLC Mobile Phase | 7:3 Hexane:Ethyl Acetate | A good starting point for moderately polar compounds.[4][5] |
| Expected Product Rf | ~0.3 - 0.4 | Provides good separation on a column.[4] |
| Column Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Column Elution | Gradient: 9:1 to 7:3 Hexane:Ethyl Acetate | Allows for the separation of less polar impurities first, followed by the product. |
IV. References
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. --INVALID-LINK--
-
ResearchGate. (2025, October 15). 4,5-Dimethoxy-2-nitroacetophenone. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information. --INVALID-LINK--
-
The Royal Society of Chemistry. (2021). Supplementary Information. --INVALID-LINK--
-
BenchChem. (2025). How to avoid byproduct formation in Friedel-Crafts acylation of dimethoxybenzenes. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis and characterization of 4'-Methylacetophenone-D10. --INVALID-LINK--
-
The Royal Society of Chemistry. (2016). I. Materials II. Instrumentation III. Synthesis. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. --INVALID-LINK--
-
The Royal Society of Chemistry. (2013). 4. --INVALID-LINK--
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. --INVALID-LINK--
-
Membrane Solutions. (n.d.). Column Chromatography Notes. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 2, 4-dimethoxyacetophenone. --INVALID-LINK--
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. --INVALID-LINK--
-
BenchChem. (2025). How to avoid byproduct formation in Friedel-Crafts acylation of dimethoxybenzenes. --INVALID-LINK--
-
Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. --INVALID-LINK--
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. --INVALID-LINK--
-
TargetMol. (n.d.). 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone. --INVALID-LINK--
-
Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3′,5′-Dimethoxy-4′-hydroxyacetophenone 97%. --INVALID-LINK--
-
Google Patents. (n.d.). Process for purifying 4-hydroxy-acetophenone. --INVALID-LINK--
-
ResearchGate. (2011, January). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. --INVALID-LINK--
References
Technical Support Center: Strategies for Overcoming Poor Solubility of 4',5'-Dimethoxy-2'-methylacetophenone Derivatives
Welcome to the technical support center for handling 4',5'-Dimethoxy-2'-methylacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this class of compounds. Given their aromatic ketone structure and methoxy substitutions, these molecules are often lipophilic and exhibit poor aqueous solubility, which can hinder experimental progress from initial screening to preclinical studies.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable advice.
Problem 1: My compound precipitates immediately when added to an aqueous buffer for my in vitro assay.
Likely Cause: This is a classic sign of a compound with low aqueous solubility crashing out of solution when transferred from a concentrated organic stock into a predominantly aqueous environment. The compound's high lipophilicity (estimated LogP of 2.21) makes it energetically unfavorable to remain dispersed in water.[2]
Step-by-Step Solution:
-
Re-evaluate Your Stock Solvent: Instead of directly adding the compound to the buffer, prepare a high-concentration stock solution in a water-miscible organic co-solvent.[3][]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), or Polyethylene glycol 400 (PEG 400) are excellent starting points.[3][]
-
-
Perform a Co-Solvent Titration: Determine the maximum tolerable percentage of the co-solvent in your final assay buffer that does not affect the biological system (e.g., enzyme activity, cell viability). Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
Dilute with Care: Add the organic stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This gradual addition helps prevent localized high concentrations that can trigger precipitation.
-
Consider Surfactants: If co-solvents alone are insufficient or incompatible with your assay, adding a low concentration of a non-ionic surfactant can help.[3][5] Surfactants form micelles that can encapsulate the hydrophobic drug molecules, keeping them solubilized in the aqueous phase.[3]
-
Common Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Solutol® HS-15.[3] Start with concentrations just above the critical micelle concentration (CMC).
-
Problem 2: The solubility of my derivative seems to vary between experiments, leading to inconsistent results.
Likely Cause: Inconsistent results often stem from overlooking the impact of solid-state properties or experimental conditions. The compound may exist in different polymorphic forms or be in a metastable amorphous state, each with a different apparent solubility.[6] Additionally, minor variations in pH, temperature, or buffer composition can significantly affect solubility.
Step-by-Step Solution:
-
Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of your compound. Ensure you are using the same, stable polymorph for all experiments.
-
Standardize Your Protocol:
-
pH Control: Precisely control the pH of your buffers. Even for neutral compounds like acetophenones, derivatives may contain ionizable groups where pH is critical.[][7]
-
Temperature: Maintain a constant temperature during solubility measurements, as solubility is temperature-dependent.
-
Equilibration Time: Ensure the sample has reached equilibrium. This can take anywhere from a few hours to several days. Measure the concentration at multiple time points (e.g., 24, 48, 72 hours) until it plateaus.
-
-
Implement a Standardized Solubility Assay: Use a consistent, well-defined protocol for all solubility measurements. A recommended workflow is provided below.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a standardized method for assessing the solubility of your compounds in an aqueous buffer using a co-solvent.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.
-
Equilibration: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Problem 3: My compound shows poor oral bioavailability in animal studies despite good in vitro activity.
Likely Cause: Poor oral bioavailability for a lipophilic compound is often a direct consequence of low aqueous solubility, which leads to a low dissolution rate in the gastrointestinal tract.[8] According to the Biopharmaceutics Classification System (BCS), such compounds are often classified as Class II (low solubility, high permeability).[9] For the drug to be absorbed, it must first be dissolved.
Step-by-Step Solution:
This is a complex formulation challenge that requires advanced strategies to enhance the in vivo dissolution rate.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug substance dramatically increases its surface area, which in turn enhances the dissolution velocity according to the Noyes-Whitney equation.[10][11]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[9]
-
Mechanism: The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to a significant increase in apparent solubility and dissolution rate.[6][14]
-
Preparation Methods: Common techniques include spray drying and hot-melt extrusion.[14][15]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16]
-
Mechanism: The lipophilic acetophenone derivative can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is water-soluble.[16][17] This increases the drug's solubility and dissolution.[18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound derivatives?
For initial dissolution and creating stock solutions, polar aprotic organic solvents are typically most effective. Based on the ketone functional group and aromatic structure, consider the following:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetone, Methyl Ethyl Ketone (MEK).[19]
-
Moderate Solubility/Greener Options: Ethyl acetate, Pinacolone.[20][21] Always start with small quantities to test solubility before dissolving your entire batch.
Q2: Can I use pH adjustment to improve the solubility of these compounds?
The core this compound structure does not have readily ionizable acidic or basic functional groups, so its solubility is largely independent of pH. However, if your specific derivative has been modified to include an acidic (e.g., carboxylic acid) or basic (e.g., amine) group, then pH adjustment is a very effective strategy.[][7]
-
For acidic derivatives: Increasing the pH above the pKa will deprotonate the group, forming a more soluble salt.[7]
-
For basic derivatives: Decreasing the pH below the pKa will protonate the group, forming a more soluble salt.[7]
Q3: What is the difference between a co-solvent and a surfactant? How do I choose which one to use?
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for a non-polar solute to dissolve.[3][] A surfactant is an amphiphilic molecule that forms micelles above a certain concentration (the CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, carrying them in an aqueous solution.[3][5]
Choice depends on the application:
-
For in vitro screening: Co-solvents (like DMSO) are often preferred for their simplicity in preparing stock solutions for dilution into assay plates.
-
For formulations: Surfactants are widely used in oral and parenteral formulations to enhance solubility and stability. The combination of co-solvents and surfactants is also a common and effective strategy.[][22]
Q4: I am considering a solid dispersion approach. Should I use spray drying or hot-melt extrusion?
The choice depends on the thermal stability of your compound and the desired properties of the final product.
-
Spray Drying: This method involves dissolving the drug and a polymer carrier in a common solvent and then spraying the solution into a hot gas stream to evaporate the solvent rapidly.[14] It is suitable for heat-sensitive compounds but requires the identification of an appropriate solvent.
-
Hot-Melt Extrusion (HME): This solvent-free method involves mixing the drug and polymer and then heating them until a molten mass is formed, which is then extruded.[15] It is a continuous and scalable process but is only suitable for thermally stable compounds.[15]
Visualized Workflows and Data
Decision Tree for Solubility Enhancement Strategy
This diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique based on the stage of development and compound properties.
Caption: A decision workflow for selecting a solubility enhancement method.
Comparison of Solubility Enhancement Techniques
This table provides a high-level summary of the primary formulation strategies discussed.
| Technique | Mechanism of Action | Primary Advantage | Key Consideration |
| Co-solvents | Reduces solvent polarity.[] | Simple to implement for early-stage screening. | Potential for precipitation upon dilution; biological compatibility.[5] |
| pH Adjustment | Ionizes acidic/basic groups to form soluble salts.[7] | Highly effective for ionizable drugs; easy to formulate.[7] | Only applicable to derivatives with ionizable groups; risk of precipitation in vivo. |
| Surfactants | Forms micelles to encapsulate the drug.[3] | Increases thermodynamic solubility; improves wettability. | Potential for toxicity or interfering with biological assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[16] | High solubilization capacity; can improve stability.[16] | Stoichiometry and binding affinity are drug-specific; can increase formulation bulk.[23] |
| Nanosuspensions | Increases surface area, enhancing dissolution velocity.[12][24] | Applicable to most poorly soluble drugs; high drug loading possible. | Requires specialized equipment (homogenizers, mills); physical stability can be a challenge.[25] |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[14] | Significant increase in apparent solubility and dissolution.[26] | Risk of recrystallization over time; requires careful polymer selection. |
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. solventis.net [solventis.net]
- 20. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. eijppr.com [eijppr.com]
- 24. ijpsr.com [ijpsr.com]
- 25. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 26. japer.in [japer.in]
Technical Support Center: Navigating Scale-Up Challenges for the Synthesis of 4',5'-Dimethoxy-2'-methylacetophenone
Welcome to the technical support resource for the synthesis of 4',5'-Dimethoxy-2'-methylacetophenone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges through a detailed FAQ and troubleshooting section, providing not just solutions but the underlying scientific principles to empower your scale-up decisions.
The synthesis of this compound, a key intermediate in various pharmaceutical and research applications, is most commonly achieved via a Friedel-Crafts acylation of 1,2-dimethoxy-4-methylbenzene (4-methylveratrole). While straightforward on a gram scale, this reaction presents significant thermodynamic, kinetic, and operational hurdles when scaled. This document provides practical, field-proven insights to navigate these complexities effectively.
Section 1: Reaction Overview and Mechanism
The core transformation is the electrophilic aromatic substitution where the aromatic ring of 4-methylveratrole attacks a reactive acylium ion, generated from an acylating agent and a Lewis acid catalyst.
Reaction Scheme:
The mechanism begins with the activation of the acylating agent (acetyl chloride) by the Lewis acid (aluminum chloride, AlCl₃) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Section 2: Lab-Scale vs. Scale-Up: A Comparative Analysis
The transition from a laboratory flask to a production reactor fundamentally changes the physical environment of the reaction. The most critical change is the decrease in the surface-area-to-volume ratio, which severely impacts heat transfer.
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot-Scale (e.g., 100 L reactor) | Key Scale-Up Implication |
| Surface Area-to-Volume Ratio | High | Low | Heat dissipation is much less efficient, increasing the risk of thermal runaways.[2] |
| Heat Transfer | Efficiently managed with an ice bath. | Requires jacketed reactors with precise temperature control systems. | Localized overheating can lead to byproduct formation (e.g., demethylation) and safety hazards.[3] |
| Mixing | Homogeneous via magnetic stirrer. | Requires optimized mechanical agitation (impeller type, speed) to ensure uniform temperature and concentration. | Poor mixing can create "hot spots" and reduce reaction efficiency.[2] |
| Reagent Addition | Manual via dropping funnel over minutes. | Automated, controlled pumping over hours. | Addition rate becomes a critical process parameter to manage the reaction exotherm. |
| Workup/Quench | Pouring reaction mixture onto ice. | Metered addition of the reaction mass into a quench solution or vice-versa, often with significant gas evolution. | The quench is a highly energetic and potentially hazardous step that must be carefully engineered.[4] |
| Anhydrous Conditions | Easily managed with flame-dried glassware and drying tubes. | Requires inert gas blanketing (N₂/Ar) and careful handling of materials to prevent atmospheric moisture contamination. | Catalyst deactivation by moisture is a primary cause of batch failure at scale.[5] |
Section 3: Frequently Asked Questions (FAQs) for Scale-Up
Q1: We are observing a significant exotherm during the reaction, making temperature control difficult even with a jacketed reactor. What are the primary causes and mitigation strategies?
A: This is the most common and critical challenge in scaling up Friedel-Crafts acylations. The reaction is inherently exothermic, and poor heat management can lead to side reactions and compromised safety.
-
Causality: The low surface-area-to-volume ratio of large reactors prevents efficient heat dissipation. The rate of heat generation surpasses the rate of heat removal.
-
Mitigation Strategies:
-
Control Addition Rates: The most effective control lever is the addition rate of the limiting reagent (typically the aromatic substrate) to the catalyst/acyl chloride slurry. Slowing the addition directly reduces the rate of heat generation.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -10°C to 0°C) than in the lab-scale protocol. This provides a larger temperature buffer to absorb the heat of reaction.
-
Use a Co-solvent: Increasing the solvent volume can help absorb and dissipate heat, acting as a heat sink. However, this may impact reaction kinetics and increase processing time and cost.
-
Consider a Milder Catalyst: While AlCl₃ is common, milder Lewis acids like iron(III) chloride (FeCl₃) can reduce the reaction rate and exothermicity, though they may require higher temperatures or longer reaction times to achieve full conversion.[6]
-
Q2: Our yield has dropped significantly upon scaling up, and we're seeing large amounts of unreacted 4-methylveratrole. What should we investigate?
A: A drop in yield is often traced back to catalyst deactivation or insufficient mixing.
-
Causality & Troubleshooting Steps:
-
Moisture Contamination: AlCl₃ and other Lewis acids are extremely sensitive to moisture.[5] At scale, there are more potential points of entry for water (transfer lines, reactor headspace, solvents, starting materials).
-
Action: Ensure all solvents are verified to be anhydrous. Purge the reactor thoroughly with an inert gas like nitrogen or argon before charging reagents. Maintain a positive inert gas pressure throughout the process.
-
-
Catalyst Inactivity: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[5] In acylations, more than one equivalent of the catalyst is often necessary.
-
Action: Verify the quality and activity of your AlCl₃. For scale-up, consider using 1.1 to 1.3 equivalents of the catalyst to compensate for any minor moisture ingress and product complexation.
-
-
Poor Mixing: If the solid AlCl₃ is not properly suspended, the reaction will only occur at the interface, leading to a stalled or incomplete reaction.
-
Action: Review the reactor's agitation system. Ensure the impeller design and speed are sufficient to keep the catalyst suspended and the reactants well-mixed.
-
-
Q3: GC-MS analysis of our scaled-up batch shows new, significant impurity peaks that weren't prominent in the lab-scale synthesis. What are they likely to be?
A: New impurities at scale are typically the result of thermal excursions or slight variations in reaction conditions.
-
Likely Impurities & Causes:
-
Regioisomers: While the 2-position is sterically hindered by the methyl group and electronically favored by the methoxy groups, acylation can occur at other positions, particularly if the temperature is not well-controlled. The methoxy groups are ortho- and para-directing, which could lead to trace amounts of other isomers.[4][6]
-
Demethylation Products: At elevated temperatures, strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ethers (O-demethylation), leading to phenolic impurities.[6] These can complicate the workup and purification.
-
Polysubstitution Products: Although less common in acylation than alkylation, a highly activated ring under forcing conditions could potentially undergo a second acylation.
-
-
Mitigation: Strict temperature control is paramount. Analyze crude reaction samples to identify the onset of impurity formation and optimize the temperature profile accordingly. Using a milder Lewis acid can also suppress these side reactions.[6]
Q4: The workup procedure of quenching into ice/HCl is proving violent and difficult to manage at a larger volume. What are safer and more scalable quenching protocols?
A: The traditional laboratory quench is not suitable for large-scale operations due to its violence and potential for splashing corrosive materials.
-
Recommended Scale-Up Quench Procedure:
-
Reverse Addition: Instead of adding the reaction mixture to the quench solution, slowly and controllably add the quench solution (e.g., pre-chilled water or dilute HCl) to the reaction vessel sub-surface. This allows for better heat management by the reactor jacket.
-
Staged Quench: First, add a less reactive solvent like toluene or dichloromethane to dilute the reaction mass. Then, begin the slow addition of the aqueous quench solution. This helps to moderate the initial exotherm.
-
Temperature Control: Maintain cooling on the reactor jacket throughout the quench process. A target temperature of < 25°C is advisable.
-
Off-Gas Management: The quench generates significant amounts of HCl gas. Ensure the reactor is vented to a suitable scrubber system to neutralize the acidic off-gas.
-
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield / Stalled Reaction | 1. Catalyst deactivation by moisture.[5]2. Insufficient catalyst stoichiometry.[5]3. Poor mixing/agitation. | 1. Verify anhydrous conditions of all reagents and equipment.2. Increase catalyst loading to 1.1-1.3 equivalents.3. Increase agitation speed; confirm solid suspension. |
| Poor Selectivity / High Impurity | 1. Reaction temperature too high.[6]2. "Hot spots" from poor mixing.3. Incorrect stoichiometry. | 1. Lower reaction temperature; improve reactor cooling.2. Optimize agitation.3. Re-verify charges of all raw materials. Consider a milder Lewis acid.[6] |
| Dark/Tarry Product Formation | 1. Severe thermal runaway.2. Contamination in starting materials.3. Extended reaction time at elevated temperature. | 1. Immediately review temperature logs and control strategy.2. Analyze starting materials for purity.3. Monitor reaction by HPLC/GC and quench as soon as starting material is consumed. |
| Difficult Product Isolation | 1. Oily crude due to impurities.2. Incorrect solvent for crystallization.3. Incomplete removal of acidic residue from workup. | 1. Purify a sample by column chromatography to isolate and identify impurities.2. Perform a solvent screen for crystallization (e.g., isopropanol, ethanol, heptane/ethyl acetate mixtures).3. Ensure aqueous washes are neutral (pH 7) before solvent removal. |
Section 5: Recommended Scale-Up Protocol & Workflow
This protocol is a representative example for a pilot-scale synthesis and should be adapted based on specific equipment and safety assessments.
Experimental Protocol: Pilot-Scale Synthesis (Target: ~1 kg Product)
-
Reactor Preparation:
-
Ensure a 50 L glass-lined reactor is clean, dry, and pressure-tested.
-
Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a gentle nitrogen blanket throughout the process.
-
Start jacket cooling to -10°C.
-
-
Reagent Charging:
-
Charge anhydrous dichloromethane (15 L) into the reactor.
-
Under nitrogen, carefully charge anhydrous aluminum chloride (AlCl₃, 1.0 kg, 7.5 mol, 1.2 equiv.).
-
Start agitation to create a mobile slurry.
-
In a separate, dry addition vessel, prepare a solution of acetyl chloride (0.54 kg, 6.9 mol, 1.1 equiv.) in anhydrous dichloromethane (5 L).
-
-
Acylation Reaction:
-
Slowly add the acetyl chloride solution to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, age the mixture for 30 minutes at 0°C.
-
Add a solution of 4-methylveratrole (0.95 kg, 6.25 mol, 1.0 equiv.) in anhydrous dichloromethane (5 L) via dosing pump over 3-4 hours, maintaining the internal temperature between 0°C and 5°C.
-
Monitor the reaction progress by HPLC or GC. Once the 4-methylveratrole is <1% area, the reaction is complete.
-
-
Workup and Isolation:
-
Prepare a quench solution of chilled water (20 L) in a separate vessel.
-
Crucially and slowly , transfer the reaction mass into the quench vessel with vigorous stirring, maintaining the quench temperature below 25°C.
-
Once the transfer is complete, stir for 30 minutes. Stop agitation and allow the layers to separate.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with 1M HCl (10 L), water (10 L), 5% sodium bicarbonate solution (10 L), and finally brine (10 L). Check the pH of the final aqueous layer to ensure it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude oil in hot isopropanol (~3 L/kg of crude).
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C for several hours to induce crystallization.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum at 40-50°C.
-
Caption: General workflow for the scale-up synthesis.
References
Validation & Comparative
A Guide to the Structural Validation of 4',5'-Dimethoxy-2'-methylacetophenone by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Every subsequent biological assay, every structure-activity relationship study, and every clinical trial is predicated on the foundational correctness of the molecular structure. For small organic molecules like 4',5'-Dimethoxy-2'-methylacetophenone, a versatile building block in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for comprehensive structural elucidation in solution.
The Analytical Challenge: Confirming the Isomer
The primary challenge in validating the structure of this compound is to confirm the precise substitution pattern on the aromatic ring. While Mass Spectrometry can confirm the molecular formula (C₁₁H₁₄O₃), it cannot distinguish between the various possible isomers. NMR spectroscopy, by probing the chemical environment and connectivity of each proton and carbon atom, provides the necessary spatial information to solve this puzzle.
Our analytical workflow is designed to systematically build the molecular structure from the ground up, starting with fundamental 1D NMR data and culminating in the definitive connectivity map provided by 2D NMR experiments.
Caption: The logical workflow for NMR-based structure elucidation.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the initial, fundamental data regarding the types and numbers of proton and carbon environments within the molecule.
¹H NMR: The Proton Census
The ¹H NMR spectrum gives us a direct count of the chemically distinct protons. Based on the proposed structure, we anticipate five unique signals.
-
Aromatic Protons (H-3, H-6): Due to the substitution pattern, the two aromatic protons are in different environments and are chemically non-equivalent. They are expected to appear as singlets because they lack adjacent proton neighbors for typical ortho or meta coupling. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing acetyl group.
-
Methoxy Protons (-OCH₃): Two distinct signals are expected, each integrating to 3 protons, corresponding to the C-4' and C-5' methoxy groups. These will be sharp singlets.
-
Acetyl Methyl Protons (-C(O)CH₃): A singlet integrating to 3 protons, typically found in the 2.4-2.6 ppm range, is characteristic of an acetophenone methyl group.[1][2]
-
Aromatic Methyl Protons (Ar-CH₃): A singlet integrating to 3 protons, corresponding to the methyl group at the C-2' position.
¹³C NMR and DEPT: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. For our target molecule, we expect to see 11 distinct carbon signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the type of each carbon atom (CH₃, CH₂, CH, or quaternary C).[3][4]
-
DEPT-135: Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.
-
DEPT-90: Will only show signals for CH (methine) carbons.
-
Standard ¹³C vs. DEPT: Quaternary carbons will be present in the standard ¹³C spectrum but absent from all DEPT spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT) |
| 1' | - | - | - | ~135.0 | C |
| 2' | - | - | - | ~138.0 | C |
| 3' | ~7.3 | s | 1H | ~115.0 | CH |
| 4' | - | - | - | ~150.0 | C |
| 5' | - | - | - | ~152.0 | C |
| 6' | ~6.8 | s | 1H | ~110.0 | CH |
| C=O (7) | - | - | - | ~200.0 | C |
| -C(O)CH₃ (8) | ~2.55 | s | 3H | ~30.0 | CH₃ |
| Ar-CH₃ (9) | ~2.50 | s | 3H | ~21.0 | CH₃ |
| 4'-OCH₃ (10) | ~3.90 | s | 3H | ~56.0 | CH₃ |
| 5'-OCH₃ (11) | ~3.92 | s | 3H | ~56.2 | CH₃ |
| Note: Predicted values are based on substituent effects and data from related acetophenone structures. Actual experimental values may vary slightly.[1][5][6][7] |
Part 2: Unambiguous Connectivity with 2D NMR Spectroscopy
While 1D NMR provides the parts list, 2D NMR shows how they are connected. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for piecing together the molecular skeleton.[3][8][9]
HSQC: Direct H-C Connections
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment serves to definitively assign the chemical shifts of all protonated carbons. We would expect to see cross-peaks connecting:
-
The signal at ~7.3 ppm with the carbon at ~115.0 ppm (H-3' to C-3').
-
The signal at ~6.8 ppm with the carbon at ~110.0 ppm (H-6' to C-6').
-
The acetyl methyl proton signal (~2.55 ppm) with its carbon (~30.0 ppm).
-
The aromatic methyl proton signal (~2.50 ppm) with its carbon (~21.0 ppm).
-
The two methoxy proton signals (~3.90, ~3.92 ppm) with their respective carbons (~56.0, ~56.2 ppm).
HMBC: Building the Framework through 2 and 3 Bonds
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This is the key to connecting the quaternary carbons and isolated spin systems.
Caption: A diagram illustrating the crucial long-range HMBC correlations that confirm the molecular structure.
Key Validating Correlations:
-
Acetyl Group Placement: The protons of the acetyl methyl group (H-8, ~2.55 ppm) will show a strong correlation to the carbonyl carbon (C-7, ~200.0 ppm, ²J) and a crucial correlation to the aromatic carbon C-1' (~135.0 ppm, ³J). This definitively attaches the acetyl group to the ring at position 1'.
-
Aromatic Methyl Group Placement: The protons of the aromatic methyl group (H-9, ~2.50 ppm) will show correlations to C-1', C-2', and C-6'. This confirms its position at C-2', adjacent to the acetyl group.
-
Aromatic Proton Placement:
-
The aromatic proton H-3' (~7.3 ppm) will correlate to the quaternary carbons C-1', C-5' and the methyl-bearing carbon C-2'.
-
The aromatic proton H-6' (~6.8 ppm) will correlate to the quaternary carbons C-2', C-4' and C-5'. These correlations lock the positions of the aromatic protons and, by extension, the substitution pattern.
-
-
Methoxy Group Placement: The protons of the methoxy groups (~3.90 and ~3.92 ppm) will show strong ³J correlations to the carbons they are attached to (C-4' and C-5', respectively). This confirms their positions on the ring.
The collective pattern of these HMBC cross-peaks is unique to the this compound isomer and serves as a definitive structural fingerprint.
Part 3: Comparison with Alternative Analytical Techniques
While NMR is the primary tool for this task, a comprehensive validation often involves complementary methods.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| NMR Spectroscopy | Complete atomic connectivity, stereochemistry (if applicable), and 3D structure in solution.[10][11][12] | Provides the most detailed structural information for molecules in solution. | Requires slightly larger sample amounts than MS; can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS), fragmentation patterns. | Extremely sensitive, confirms molecular formula. | Cannot distinguish between isomers; fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, Ar-H). | Fast, simple, good for confirming functional groups. | Provides no information on atomic connectivity; spectrum can be complex in the fingerprint region. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structure proof. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Sample Preparation
-
Weigh approximately 10-15 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
Cap the tube and vortex gently to ensure the sample is fully dissolved and homogenous.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Standard 1D Experiments:
-
¹H: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C: Acquire with proton decoupling, a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for good signal-to-noise.
-
DEPT-135/90: Use standard instrument pulse programs.
-
-
Standard 2D Experiments:
-
gCOSY (gradient-selected COSY): Acquire with 2-4 scans per increment over 256-512 increments in the F1 dimension.
-
gHSQC (gradient-selected HSQC): Optimize for a one-bond ¹JCH coupling constant of ~145 Hz. Acquire with 4-8 scans per increment.
-
gHMBC (gradient-selected HMBC): Optimize for a long-range coupling constant of 8 Hz. This value is effective for detecting both ²JCH and ³JCH correlations in aromatic systems. Acquire with 8-16 scans per increment.
-
Conclusion
The structural validation of this compound is a clear demonstration of the power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR experiments, a self-validating web of evidence is constructed. The initial hypotheses from ¹H and ¹³C spectra are tested and confirmed by HSQC, and the final, unambiguous assembly of the molecular framework is achieved through the long-range correlations observed in the HMBC spectrum. This multi-faceted approach provides an authoritative and trustworthy confirmation of the molecular structure, a critical requirement for any further research or development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. Organic structure determination using 2-D NMR spectroscopy: a problem-based approach | Review | Chemistry World [chemistryworld.com]
A Comparative Guide to the Biological Activity of Novel PROTACs: A Framework for Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of the biological activity of novel Proteolysis-Targeting Chimeras (PROTACs). While the initial query focused on PROTACs derived from 4',5'-Dimethoxy-2'-methylacetophenone, a thorough review of the current scientific literature did not yield specific examples of PROTACs synthesized from this particular scaffold. Therefore, this guide has been broadened to address the universal principles and methodologies essential for characterizing any novel PROTAC. We will delve into the critical experimental workflows, compare different PROTAC strategies using well-documented examples, and provide the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.
The PROTAC Modality: A Paradigm Shift in Targeted Therapeutics
Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs represent an event-driven modality that eliminates target proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3][4] This unique architecture allows a single PROTAC molecule to induce the ubiquitination and subsequent degradation of multiple target protein molecules by the 26S proteasome, offering a catalytic mode of action.[2][3]
The fundamental mechanism of action is depicted below. A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[4] The PROTAC is then released to repeat the cycle.[7]
Caption: General mechanism of action for a PROTAC molecule.
Core Assays for Evaluating PROTAC Biological Activity
A systematic evaluation of a novel PROTAC involves a tiered approach, starting with primary assays to confirm degradation and assess cellular impact, followed by secondary assays to validate the mechanism of action.[7]
Primary Assays: Confirming Degradation and Functional Effects
The most direct method to measure the reduction in target protein levels is the Western blot.[8] This technique provides a visual and semi-quantitative confirmation of protein loss.[5]
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere for 24 hours. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[2][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5][8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.[5]
-
-
Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[5]
Caption: Experimental workflow for Western blot analysis.
Data Presentation: Protein Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ).[4]
| PROTAC Candidate | Target Protein | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound X | BRD4 | MV4-11 | 18 | 15 | >95 |
| Compound Y | BRD4 | MV4-11 | 18 | 150 | 80 |
| Compound Z (Control) | BRD4 | MV4-11 | 18 | >10,000 | <10 |
To understand the functional consequence of target protein degradation, cell viability assays are crucial. These assays measure cellular metabolic activity, which is an indicator of cell health and proliferation.[10]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[10]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[7]
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.[10]
Data Presentation: Cell Viability
| PROTAC Candidate | Target Protein | Cell Line | Treatment Time (h) | IC₅₀ (nM) |
| Compound X | BRD4 | MV4-11 | 72 | 25 |
| Compound Y | BRD4 | MV4-11 | 72 | 300 |
| Parent Inhibitor | BRD4 | MV4-11 | 72 | 500 |
Secondary Assays: Validating the Mechanism of Action
It is critical to demonstrate that the observed protein degradation and cellular effects are occurring through the intended PROTAC mechanism.
-
Proteasome-Dependence: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the target protein.[11] This confirms that the protein loss is mediated by the proteasome.
-
E3 Ligase-Dependence: Co-treatment with an excess of the free E3 ligase ligand should competitively inhibit the PROTAC's ability to engage the E3 ligase, thereby preventing target degradation.[12] This validates that the PROTAC is acting via the intended E3 ligase.
-
Target Ubiquitination: To directly observe the ubiquitination of the target protein, an immunoprecipitation (IP) of the target protein can be performed, followed by a Western blot to probe for ubiquitin.[7] An increase in high-molecular-weight ubiquitin smears in the PROTAC-treated samples indicates successful target ubiquitination.[7]
Comparative Analysis of PROTAC Scaffolds and Strategies
The choice of E3 ligase ligand and the nature of the target protein significantly influence a PROTAC's biological activity.
Comparison of E3 Ligase Ligands: VHL vs. Cereblon (CRBN)
VHL and CRBN are the most commonly recruited E3 ligases in PROTAC design.[4][13][14][15] They exhibit different characteristics that can be leveraged for specific applications.
| Feature | VHL-based PROTACs | CRBN-based PROTACs | Rationale & Causality |
| Ligand Properties | Often based on a hydroxyproline scaffold. | Typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide.[4][16] | The physicochemical properties of the E3 ligase ligand can significantly impact the overall properties of the PROTAC, such as solubility and cell permeability.[4][17] |
| Expression Profile | VHL is ubiquitously expressed across many cell types. | CRBN expression can be more variable between different cell lines and tissues. | The relative expression levels of the E3 ligase in the target cells are a key determinant of PROTAC efficacy. Low E3 ligase expression can limit the rate of ternary complex formation and subsequent degradation.[18] |
| Solubility | Can be engineered for improved aqueous solubility.[13] | IMiD-based ligands generally possess favorable drug-like properties.[4][17] | Poor solubility can hinder a PROTAC's use in vivo. VHL-based PROTACs have been specifically designed to overcome solubility issues seen with some CRBN-based predecessors.[13] |
| Cellular Activity | Often exhibit broader activity across different cell lines.[13] | Activity can be more cell-line dependent. | This difference is often attributed to the more consistent expression of VHL compared to CRBN. |
| Clinical Development | Several VHL-based PROTACs are in clinical trials.[18] | The majority of PROTACs currently in clinical trials recruit CRBN.[18] | The extensive clinical experience with IMiDs provides a strong foundation and understanding of the safety profile for CRBN-recruiting PROTACs. |
Comparison of Target Proteins: BRD4 vs. BCR-ABL
The biological outcome of PROTAC-mediated degradation is entirely dependent on the function of the target protein.
| Feature | BRD4-Targeting PROTACs | BCR-ABL-Targeting PROTACs | Rationale & Causality |
| Target Protein | Bromodomain and extraterminal domain (BET) protein BRD4, an epigenetic reader.[2][] | A fusion oncoprotein with constitutive tyrosine kinase activity, causative in chronic myeloid leukemia (CML).[20][21] | BRD4 is a transcriptional co-activator, while BCR-ABL is a signaling kinase. Degrading these proteins disrupts fundamentally different cellular processes. |
| Therapeutic Rationale | Downregulation of oncogenes like c-Myc, leading to anti-proliferative effects in cancers such as acute myeloid leukemia.[12][22][23] | Overcoming tyrosine kinase inhibitor (TKI) resistance, particularly mutations like T315I, and eliminating the oncogenic driver in CML.[20][21] | PROTACs can degrade the entire protein, removing both its enzymatic and scaffolding functions, which can be a significant advantage over inhibitors that only block the active site. This is particularly relevant for overcoming resistance mutations.[20] |
| Representative PROTACs | ARV-825, dBET1.[12][] | DAS 6-2-2-6-CRBN, GMB-475.[18][21] | These compounds have demonstrated potent degradation of their respective targets at nanomolar concentrations. |
| Reported Biological Activity | Potent induction of apoptosis and cell cycle arrest in leukemia and solid tumor cell lines.[12][23] More effective than corresponding small-molecule inhibitors.[12] | Effective degradation of wild-type and mutant BCR-ABL, leading to inhibition of downstream signaling and potent anti-proliferative activity in CML cells.[20][21] | The catalytic nature of PROTACs can lead to a more profound and durable biological response compared to stoichiometric inhibitors. By removing the protein, PROTACs can prevent the compensatory upregulation often seen with inhibitors.[12] |
Conclusion and Future Perspectives
The evaluation of a novel PROTAC's biological activity is a multi-faceted process that requires a logical and systematic workflow. By combining direct measures of protein degradation with functional cellular assays and mechanistic validation experiments, researchers can build a comprehensive understanding of their compound's performance. While the specific scaffold this compound is not currently established in the PROTAC literature, the principles and protocols outlined in this guide provide a robust framework for the characterization of any new PROTAC molecule. The choice of E3 ligase and the biological context of the target protein are critical determinants of success, and a comparative understanding of these elements is essential for the rational design of the next generation of targeted protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 17. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cellular Assay Validation of Protein Degradation by PROTACs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key functional assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs). We will explore the causality behind experimental choices, provide detailed protocols for core methodologies, and present supporting data to aid in the design of robust validation strategies.
Chapter 1: The PROTAC Mechanism of Action: A Symphony of Cellular Machinery
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategy, moving from occupancy-driven inhibition to event-driven elimination of target proteins.[1] Unlike traditional inhibitors that must continuously bind to a protein's active site to exert their effect, PROTACs act catalytically by hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[2][3][4]
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] Its primary function is to act as a molecular bridge, bringing the POI and an E3 ligase into close proximity to form a critical ternary complex.[2][5][] This induced proximity is the pivotal event that enables the E3 ligase to transfer ubiquitin molecules to the POI.[3][] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2][7] The PROTAC itself is then released to engage another POI molecule, bestowing it with its catalytic nature.[2]
Caption: The PROTAC mechanism of action (MoA).
Chapter 2: The Validation Funnel: A Strategic, Multi-Tiered Approach
Validating a PROTAC's efficacy and mechanism is not a single experiment but a systematic process.[4] A robust strategy follows a logical funnel, starting with broad confirmation of degradation and progressively moving towards detailed mechanistic understanding and assessment of specificity. This multi-pronged approach is essential for building a comprehensive data package and ensuring confidence in your molecule's activity.[8]
Caption: A tiered experimental workflow for PROTAC validation.
Chapter 3: Tier 1 - Primary Assays for Confirming Target Degradation
The first and most fundamental question is: does my PROTAC degrade my protein of interest? Western blotting is the gold-standard, workhorse technique for this initial validation, providing a direct, semi-quantitative assessment of protein levels.[2][3]
Key Parameters: DC₅₀ and Dₘₐₓ
The efficacy of a PROTAC is defined by two critical parameters derived from a dose-response experiment:[3][7][8]
-
DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC that induces 50% degradation of the target protein. This is a measure of the PROTAC's potency .[7][8]
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of target protein degradation achieved. This reflects the PROTAC's efficacy .[7][8]
A potent and effective PROTAC will have a low DC₅₀ and a high Dₘₐₓ. It is crucial to determine both, as a potent PROTAC (low DC₅₀) may not be very effective if it has a low Dₘₐₓ.
Detailed Experimental Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment in cultured cells.[4]
1. Cell Culture and Treatment:
-
Cell Seeding : Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase and 70-80% confluent at the time of harvest.[3][9] Allow cells to adhere overnight.
-
PROTAC Treatment : Prepare serial dilutions of your PROTAC in complete growth medium. A typical dose-response curve might include concentrations from 1 nM to 10 µM.
-
Critical Controls :
-
Vehicle Control : Treat cells with the same final concentration of the vehicle (e.g., 0.1% DMSO) used for the PROTAC dilutions. This is your 100% protein level reference.[9]
-
Negative Control PROTAC : If available, use a structurally similar but inactive version of your PROTAC (e.g., one with a ligand that does not bind the E3 ligase). This control helps confirm that degradation is dependent on the formation of a productive ternary complex.
-
-
Incubation : Treat cells for a fixed time point (e.g., 16-24 hours). The optimal time should be determined from a preliminary time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[8]
2. Sample Preparation:
-
Cell Lysis : After treatment, wash cells once with ice-cold PBS.[10] Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[8][10]
-
Harvesting : Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[10]
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[9][10]
-
Protein Quantification : Carefully collect the supernatant. Determine the protein concentration of each sample using a standard assay like the BCA assay to ensure equal protein loading for the Western blot.[4][9]
3. SDS-PAGE and Western Blotting:
-
Sample Preparation : Normalize the protein concentration for all samples. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]
-
Electrophoresis & Transfer : Load samples onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[3][4]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
Crucially , probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) whose levels are unaffected by the treatment.[4] This is essential for normalizing the data.
-
4. Data Analysis:
-
Detection : Detect the chemiluminescent signal using an imaging system.[8]
-
Densitometry : Quantify the band intensities for your target protein and the loading control using software like ImageJ.
-
Normalization : For each lane, divide the target protein intensity by the loading control intensity.
-
Quantification : Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Curve Fitting : Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use graphing software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[7][10]
Comparison of Primary Degradation Assays
While Western Blot is the most common starting point, other methods can offer advantages in throughput or quantification.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Immunoassay to detect specific proteins separated by size.[11] | DC₅₀, Dₘₐₓ, Time-course | Low to Medium | Widely accessible, provides molecular weight information, cost-effective.[8] | Semi-quantitative, labor-intensive, requires specific and validated antibodies.[8] |
| In-Cell ELISA | Quantitative ELISA performed directly in multi-well plates with fixed cells. | DC₅₀, Dₘₐₓ | High | Higher throughput than Western Blot, more quantitative. | No molecular weight information, antibody cross-reactivity can be an issue. |
| Flow Cytometry | Intracellular staining of cells followed by fluorescence-based quantification on a single-cell level. | DC₅₀, Dₘₐₓ | High | High-throughput, provides single-cell data and population analysis. | Requires cell permeabilization, can be complex to optimize. |
| Live-Cell Imaging | Monitoring degradation of a fluorescently-tagged (e.g., HiBiT) endogenous protein in real-time.[12][13] | Degradation rate, Dₘₐₓ, Recovery kinetics | Medium to High | Provides real-time kinetic data, highly quantitative.[12][14] | Requires genetic modification of cells (e.g., CRISPR), potential for tag interference. |
Chapter 4: Tier 2 - Validating the Mechanism of Action
Once you have confirmed that your POI is degraded, the next critical step is to prove that this degradation occurs through the intended PROTAC mechanism. This involves demonstrating ternary complex formation, ubiquitination, and dependence on the proteasome and the recruited E3 ligase.
Ternary Complex Formation Assays
The formation of a stable POI-PROTAC-E3 ligase ternary complex is a prerequisite for degradation.[15] The stability and kinetics of this complex are critical to the effectiveness of a PROTAC.[]
-
Co-Immunoprecipitation (Co-IP) : A classic technique to demonstrate protein-protein interactions. In a PROTAC context, you would treat cells with the PROTAC, lyse them under non-denaturing conditions, and then use an antibody against the E3 ligase (e.g., VHL or CRBN) to pull it down. A subsequent Western blot for the POI would show its presence in the complex, confirming the interaction.[16]
-
Proximity-Based Assays (TR-FRET, NanoBRET) : These are powerful, quantitative methods to measure ternary complex formation in cell lysates or live cells.[5][17][18] They rely on energy transfer between a donor and an acceptor molecule tagged to the POI and E3 ligase, respectively. An increase in signal upon PROTAC addition indicates complex formation.[18]
Ubiquitination Assays
These assays directly confirm that the POI is ubiquitinated in a PROTAC-dependent manner.[19]
-
Immunoprecipitation-based Ubiquitination Assay : This is a key mechanistic experiment. Treat cells with your PROTAC, often in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of the ubiquitinated POI, allowing it to accumulate.[19] Lyse the cells, immunoprecipitate the POI, and then perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample confirms ubiquitination.[19][20]
Proteasome and E3 Ligase Dependency Assays
To provide definitive proof of the degradation pathway, you must show that it can be blocked by specific inhibitors.
-
Proteasome Inhibition : Co-treat cells with your PROTAC and a proteasome inhibitor like MG132 or bortezomib. If the PROTAC works via the UPS, the degradation of the POI should be "rescued" or blocked, meaning protein levels will be restored compared to treatment with the PROTAC alone.
-
E3 Ligase Inhibition : To confirm engagement of the intended E3 ligase (e.g., CRBN), you can use a competing ligand. For a CRBN-recruiting PROTAC, co-treatment with a high concentration of a CRBN binder like lenalidomide or pomalidomide should prevent POI degradation by competing for binding to the E3 ligase.
Chapter 5: Tier 3 - Assessing Specificity and Functional Outcomes
A successful PROTAC must not only be potent and effective but also selective for its intended target. Assessing off-target degradation is a critical step in preclinical development to predict potential toxicity.[21][22]
Selectivity and Off-Target Profiling
-
Western Blotting (Candidate Approach) : If you suspect specific off-targets (e.g., proteins with high homology to your POI), you can use Western blotting to check their levels after PROTAC treatment. This is a targeted, hypothesis-driven approach.
-
Quantitative Proteomics (Unbiased Approach) : This is the gold standard for assessing PROTAC selectivity.[8] Mass spectrometry-based techniques (e.g., TMT-MS, SILAC) can quantify thousands of proteins in the cell simultaneously, providing an unbiased, proteome-wide view of the PROTAC's effects.[8][23][24] This powerful method can identify unexpected off-target proteins that are degraded, providing crucial information for lead optimization and safety assessment.[21][25]
Downstream Functional Assays
The final step is to link the degradation of the POI to a measurable biological outcome. The choice of assay is entirely dependent on the function of your POI.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) : If the POI is involved in cell survival or proliferation (e.g., an oncogenic kinase), its degradation should lead to decreased cell viability or growth.[19]
-
Reporter Gene Assays : If the POI is a transcription factor, its degradation can be monitored by a change in the expression of a reporter gene (e.g., luciferase) under the control of a responsive promoter.
-
Phenotypic Assays : The assay should be tailored to the POI's specific role, such as cell cycle analysis, apoptosis assays (e.g., caspase activation), or migration assays.
Chapter 6: Conclusion: Building a Robust Data Package
The validation of PROTAC-mediated protein degradation is a comprehensive process that requires a combination of orthogonal assays.[8] By following a logical, tiered workflow—starting with the confirmation of degradation (DC₅₀/Dₘₐₓ), proceeding to validate the mechanism of action (ternary complex formation, ubiquitination, and proteasome dependency), and culminating in the assessment of selectivity and functional impact—researchers can build a robust and convincing data package. This systematic approach is essential for the successful development of novel, potent, and highly specific protein-degrading therapeutics that hold immense promise for treating a wide range of diseases.[4]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sapient.bio [sapient.bio]
- 25. nautilus.bio [nautilus.bio]
Navigating the Frontier of Targeted Protein Degradation: A Comparative Guide to Evaluating Novel Scaffolds
The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2][3][4][5] This is achieved by co-opting the cell's own quality control machinery, primarily the ubiquitin-proteasome system (UPS).[2][4][6] While technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues have demonstrated significant promise, the exploration of novel chemical scaffolds remains a critical frontier for expanding the scope and efficacy of TPD.[7][8][9]
This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities as potential protein degraders, using the hypothetical case of a 4',5'-Dimethoxy-2'-methylacetophenone-based scaffold. We will objectively compare the necessary experimental workflows and data interpretation against established degrader technologies like PROTACs and molecular glues, providing researchers with a robust roadmap for their own discovery efforts.
The Landscape of Targeted Protein Degradation: PROTACs vs. Molecular Glues
Before delving into the evaluation of a novel scaffold, it is crucial to understand the mechanisms of the leading TPD modalities. Both PROTACs and molecular glues harness the UPS but through distinct mechanisms of action.[6]
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10][11][12]
Molecular glues , in contrast, are smaller molecules that induce a novel interaction between an E3 ligase and a target protein.[13][14][15] They achieve this by binding to the E3 ligase, which in turn recognizes and binds to a "neo-substrate" that it would not normally interact with, leading to its degradation.[16]
Caption: Mechanisms of PROTACs and Molecular Glues.
A Framework for Evaluating Novel Degrader Scaffolds: The this compound Case Study
Let us consider a hypothetical scenario where a screening campaign has identified this compound as a hit that reduces the level of a specific POI in a cellular assay. The challenge is to determine if this molecule acts as a targeted protein degrader and to characterize its efficacy. The following experimental workflow provides a systematic approach.
Caption: Experimental workflow for evaluating a novel degrader scaffold.
Step 1: Confirmation of Protein of Interest (POI) Reduction
The initial step is to robustly confirm the reduction in the POI levels.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the this compound-based compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).
Step 2: Delineating the Mechanism of Action
If POI reduction is confirmed, the next crucial step is to determine if this is due to targeted degradation via the proteasome.
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Co-treatment: Treat cells with the this compound-based compound in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Analysis: Perform a Western blot as described above. If the compound induces proteasomal degradation, co-treatment with a proteasome inhibitor should "rescue" the POI from degradation, resulting in protein levels comparable to the vehicle control.
Step 3: Identifying E3 Ligase Involvement
A key characteristic of many degraders is their reliance on a specific E3 ligase.
Experimental Protocol: E3 Ligase Involvement Assay
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific E3 ligases (e.g., CRBN, VHL) in the cell line of interest.
-
Treatment and Analysis: Treat the modified and wild-type cells with the degrader candidate. A genuine degrader will lose its efficacy in cells lacking the specific E3 ligase it hijacks.
Step 4: Assessing Ternary Complex Formation
The formation of a ternary complex is a hallmark of PROTACs and molecular glues.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with the degrader candidate and lyse under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the suspected E3 ligase, coupled to magnetic or agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting for the presence of all three components: the POI, the E3 ligase, and a tagged version of the degrader if available. An increased association between the POI and the E3 ligase in the presence of the degrader suggests ternary complex formation.
Step 5: Confirming Target Ubiquitination
Direct evidence of degradation comes from observing the ubiquitination of the POI.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Co-treatment: Treat cells with the degrader candidate and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Perform immunoprecipitation for the POI.
-
Western Blot Analysis: Probe the immunoprecipitated sample with an antibody against ubiquitin. An increase in the ubiquitin signal in the degrader-treated sample indicates enhanced ubiquitination of the POI.
Quantitative Comparison: Benchmarking Against Known Degraders
Once the mechanism of action is confirmed, it is essential to quantify the efficacy of the novel degrader and compare it to established alternatives. The key parameters for this are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | This compound-based Degrader (Hypothetical Data) | PROTAC (e.g., ARV-110 for AR) | Molecular Glue (e.g., Lenalidomide for IKZF1) |
| DC50 | To be determined | ~1 nM | ~100 nM |
| Dmax | To be determined | >95% | ~90% |
| Mechanism | Proteasome-dependent | Ternary complex formation with VHL/CRBN | Neosubstrate recruitment to CRBN |
| Selectivity | To be determined | High for target protein | Can have multiple neo-substrates |
Concluding Remarks
The evaluation of a novel chemical scaffold for targeted protein degradation is a multi-step process that requires a combination of cellular and biochemical assays. By systematically confirming protein reduction, elucidating the mechanism of action, and quantifying efficacy, researchers can rigorously assess the potential of new degrader candidates. While the journey from a screening hit to a validated degrader is challenging, the framework presented here, using the hypothetical case of a this compound-based scaffold, provides a clear and actionable path for advancing the exciting field of targeted protein degradation.
References
- 1. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation - vipergen [vipergen.com]
- 5. Expanding horizons: Maximizing the potential of targeted protein degradation [biognosys.com]
- 6. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular Glues Products: R&D Systems [rndsystems.com]
- 15. Chemical and genetic molecular glues to degrade CoREST corepressors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of E3 Ligase Ligands: A Guide to Selecting the Optimal Scaffold for Targeted Protein Degradation
For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs).[1][2] This choice profoundly impacts a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall therapeutic potential.[3] While the diversity of E3 ligase ligands is expanding, this guide provides an in-depth, objective comparison of ligands for the most widely utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), focusing on the performance of their distinct chemical scaffolds.[1][]
This guide will delve into the structural underpinnings, binding kinetics, and functional consequences of choosing different ligand classes. We will provide the supporting experimental data and detailed protocols necessary for researchers to make informed decisions and validate their own constructs.
The Central Role of the E3 Ligase Ligand in the PROTAC Mechanism
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][7] The E3 ligase ligand is the critical component that hijacks the cell's native protein disposal machinery.[8][9] Although over 600 E3 ligases are encoded in the human genome, a small fraction, most notably CRBN and VHL, have been extensively leveraged due to the availability of well-characterized, high-affinity small molecule ligands.[2][5]
Figure 1. The PROTAC Mechanism of Action.
Comparative Analysis of Leading E3 Ligase Ligand Scaffolds
The two dominant classes of E3 ligases harnessed for PROTAC development are CRBN and VHL, each with distinct ligand scaffolds, binding modes, and associated advantages and disadvantages.[1][]
Cereblon (CRBN) Ligands: The Immunomodulatory Imide Drug (IMiD) Scaffold
Ligands for CRBN are primarily derived from the IMiD class of molecules, which includes thalidomide, lenalidomide, and pomalidomide.[1] These are currently the most widely used E3 ligase ligands in PROTAC development.[1]
-
Binding Mechanism: IMiD-based ligands bind within a tri-tryptophan pocket of CRBN.[10] The glutarimide moiety is essential for this interaction, while the phthalimide portion is more solvent-exposed, providing a convenient and versatile attachment point for linkers in PROTAC design.[10][11]
-
Advantages:
-
Well-Established Chemistry: The synthetic routes to IMiD derivatives are well-documented and building blocks are often commercially available.[1]
-
Favorable Physicochemical Properties: These ligands are typically smaller and possess better drug-like properties (e.g., oral bioavailability) compared to the often peptidic-in-nature VHL ligands.[1][]
-
High Degradation Efficiency: CRBN-based PROTACs have demonstrated high efficacy across a wide range of target proteins.[1]
-
-
Limitations:
-
Neosubstrate Activity: A significant consideration for IMiD-based ligands is their inherent ability to induce the degradation of endogenous CRBN neosubstrates, such as transcription factors IKZF1 and IKZF3.[1] This can lead to unintended immunomodulatory effects or toxicities.
-
Von Hippel-Lindau (VHL) Ligands: The Hydroxyproline Scaffold
Small molecule ligands for VHL are typically peptidomimetic and based on a hydroxyproline core, mimicking the binding motif of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[][12]
-
Binding Mechanism: VHL ligands fit into a narrow, well-defined groove on the VHL protein surface.[] The interaction is highly specific, with the hydroxyl group of the ligand forming a critical hydrogen bond deep within the pocket. This stereospecific requirement provides an excellent opportunity for creating negative controls for experiments (e.g., by using the opposite epimer).[]
-
Advantages:
-
High Specificity & Potency: The well-defined binding pocket leads to high binding affinity and selectivity, often resulting in highly potent degraders.[]
-
Clear Negative Controls: The strict stereochemical requirement for binding allows for the design of inactive epimers as robust negative controls in degradation experiments.[]
-
-
Limitations:
-
Challenging Physicochemical Properties: VHL ligands are often larger and more peptide-like than CRBN ligands, which can lead to poorer cell permeability, lower oral bioavailability, and a higher molecular weight for the final PROTAC.[]
-
Tissue Expression Levels: VHL protein levels can be regulated by oxygen levels, with some hypoxic tumors down-regulating the protein, which could impact the potency of VHL-based degraders in certain disease contexts.[]
-
Head-to-Head Performance Summary
The choice between a CRBN or VHL ligand is not universal and must be tailored to the specific target protein and therapeutic context.[1][]
| Feature | CRBN Ligands (IMiD-based) | VHL Ligands (Hydroxyproline-based) |
| Binding Pocket | Surface groove, accommodates planar systems | Narrow, deep pocket with high shape complementarity |
| Binding Mode | Entropy-driven, reversible π-stacking[] | Enthalpy-driven, strong H-bonds, stable[] |
| Typical Affinity (Kd) | Nanomolar to low micromolar | Low to mid-nanomolar |
| Physicochemical Profile | Generally smaller, more "drug-like"[1][] | Larger, higher molecular weight, often poorer permeability[] |
| Selectivity | Potential for off-target neosubstrate degradation[1] | Generally high selectivity due to specific binding pocket[] |
| Synthetic Accessibility | Well-established, often modular synthesis[1] | Can be more complex, involving peptide-like couplings |
| Negative Control | N-methylation of glutarimide can abrogate binding[13] | Epimer of the hydroxyproline is an excellent negative control[] |
| Subcellular Localization | Primarily nuclear, can shuttle to cytoplasm[] | Predominantly cytosolic, but can be nuclear[] |
Experimental Protocols for E3 Ligase Ligand Evaluation
A rigorous, multi-step experimental workflow is essential to characterize new E3 ligase ligands and their resulting PROTACs.
Ligand Binding Affinity Assays
The first step is to quantify the direct binding interaction between the small molecule ligand and the purified E3 ligase protein.
Principle: SPR measures changes in the refractive index at a sensor surface as the analyte (ligand) flows over and binds to the immobilized protein (E3 ligase), providing real-time kinetic data (kon, koff) and the equilibrium dissociation constant (KD).[5][14][15]
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize the purified, recombinant E3 ligase (e.g., CRBN or VHL) onto a suitable SPR sensor chip (e.g., CM5 chip via standard amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a serial dilution of the E3 ligase ligand in a suitable running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.
-
Binding Measurement: Inject the ligand solutions over the sensor surface at a constant flow rate for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel signal and the blank injection signal from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the KD.[5]
Principle: ITC directly measures the heat released or absorbed during a binding event.[15] A solution of the ligand is titrated into a solution containing the E3 ligase, providing a complete thermodynamic profile of the interaction (KD, stoichiometry 'n', and enthalpy ΔH).[1]
Step-by-Step Methodology:
-
Sample Preparation: Prepare precisely concentrated solutions of the purified E3 ligase and the ligand in the exact same buffer to minimize heats of dilution. Dialyze both protein and ligand against the final buffer.
-
Instrument Setup: Load the E3 ligase solution into the sample cell and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while stirring.
-
Data Acquisition: Measure the heat change after each injection until the binding reaction reaches saturation.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.
Figure 2. Experimental workflow for E3 ligand and PROTAC evaluation.
Cellular Protein Degradation Assays
The ultimate validation of an E3 ligase ligand within a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Principle: This is the most traditional method to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.[6][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response curve of the PROTAC molecule for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Principle: For higher throughput screening, reporter-based systems like the HiBiT assay are invaluable.[8][16] This method involves tagging the endogenous POI with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. In the presence of a complementary subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein.[16][17]
Step-by-Step Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI. Select and validate a clonal cell line expressing the tagged protein at physiological levels.
-
Assay Plating: Seed the HiBiT-tagged cells in 96- or 384-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and substrate. Incubate for a short period to allow cell lysis and signal generation.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to cell viability (if necessary, using a multiplexed assay). Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.
Conclusion and Future Outlook
The selection of an E3 ligase ligand is a critical design choice in the development of a PROTAC therapeutic.[1] While CRBN and VHL ligands are the current workhorses of the field, each presents a unique profile of benefits and challenges.[] CRBN-recruiting PROTACs often possess more favorable drug-like properties, while VHL-based degraders can offer high potency and the advantage of clean, stereospecific negative controls.[]
The future of the field lies in expanding the repertoire of available E3 ligases and their corresponding ligands.[18][19][20] The discovery of novel, potent, and cell-permeable ligands for other E3 ligases will unlock new biological space, enabling tissue-specific protein degradation and providing strategies to overcome potential resistance mechanisms that may arise from the downregulation of CRBN or VHL.[21][22] The rigorous experimental workflows detailed in this guide provide a robust framework for the head-to-head comparison and validation of these next-generation E3 ligase ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 4',5'-Dimethoxy-2'-methylacetophenone Isomers Through Spectroscopy
In synthetic chemistry and pharmaceutical development, the precise characterization of molecular structure is non-negotiable. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents, can exhibit vastly different biological activities and physicochemical properties. This guide provides a comprehensive comparison of the spectroscopic data for 4',5'-Dimethoxy-2'-methylacetophenone and its closely related isomers. We will explore how subtle differences in substituent placement lead to distinct and identifiable signatures in NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, offering a robust analytical framework for researchers.
The rationale for this in-depth analysis is rooted in the principle that the electronic and steric environment of each atom dictates its interaction with electromagnetic radiation and its fragmentation behavior. By systematically examining these interactions, we can confidently elucidate the correct isomeric structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for distinguishing positional isomers of substituted aromatics. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide an unambiguous roadmap of the molecular architecture.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum is particularly revealing for these isomers. The substitution pattern on the benzene ring directly governs the chemical shifts and, more importantly, the splitting patterns of the remaining aromatic protons.
For This compound (CAS 24186-66-1), the two aromatic protons are located at the 3' and 6' positions.[1] Crucially, these protons are isolated from each other by substituents and thus will appear as two distinct singlets, a highly diagnostic feature. In contrast, isomers where the aromatic protons are adjacent (ortho) would display doublet splitting.
Table 1: Comparative Analysis of Aromatic Region in ¹H NMR for Key Isomers
| Isomer | Expected Aromatic Proton Signals | Key Differentiating Feature |
| This compound | Two singlets (s) | The absence of coupling between aromatic protons is a definitive marker for this substitution pattern. |
| 2',3'-Dimethoxy-4'-methylacetophenone | One doublet (d), One doublet (d) | Protons at the 5' and 6' positions would be ortho-coupled, resulting in two doublets. |
| 3',4'-Dimethoxy-5'-methylacetophenone | Two singlets (s) | Similar to the target isomer, the 2' and 6' protons would appear as singlets. Differentiation would require NOE experiments or careful analysis of ¹³C shifts. |
| 2',5'-Dimethoxy-4'-methylacetophenone | Two singlets (s) | The 3' and 6' protons would also appear as singlets. Further 2D NMR techniques would be necessary for unambiguous assignment. |
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified acetophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as residual solvent signals should not overlap with key analyte peaks.
-
Instrument Tuning: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to produce a sharp, symmetrical peak shape for a reference signal (e.g., TMS or residual CHCl₃).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of at least 2 seconds to allow for full relaxation of protons, ensuring quantitative integrity.
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Carefully phase the spectrum and perform a baseline correction. Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Elucidating the Carbon Framework
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the substituted aromatic carbons are particularly diagnostic. The shielding or deshielding effects of the methyl and methoxy substituents are additive and predictable, allowing for differentiation between isomers.[2] For example, ortho-substituents can induce steric hindrance that may affect the coplanarity of the acetyl group, influencing the carbonyl carbon's chemical shift.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~200-204 | The ortho-methyl group can cause steric hindrance, potentially twisting the acetyl group out of the plane of the ring and affecting the carbonyl shift. |
| Aromatic C-OCH₃ | ~148-158 | Carbons directly attached to the electron-donating methoxy groups are significantly deshielded. |
| Aromatic C-H | ~108-115 | The aromatic CH carbons will be in a relatively shielded region of the spectrum. |
| Aromatic Quaternary | ~125-140 | Includes the carbons attached to the acetyl and methyl groups. |
| Methoxy (-OCH₃) | ~55-56 | Two distinct signals are expected for the two non-equivalent methoxy groups. |
| Acetyl (-CH₃) | ~30-32 | The chemical shift for the acetyl methyl is influenced by the ortho-substituent. |
| Aromatic (-CH₃) | ~18-22 | Typical range for a methyl group attached to an aromatic ring. |
graph TD;
subgraph "NMR Analysis Workflow"
A["Sample Preparation (Dissolve in CDCl₃)"] --> B["Acquire ¹H NMR Spectrum"];
B --> C["Process & Analyze ¹H Data (Shifts, Couplings)"];
A --> D["Acquire ¹³C NMR & DEPT Spectra"];
D --> E["Process & Analyze ¹³C Data (Carbon Shifts)"];
C --> F["Initial Isomer Hypothesis"];
E --> F;
F --> G["Acquire 2D NMR (COSY, HSQC, HMBC) if needed"];
G --> H["Definitive Structure Elucidation"];
end
node[fontname="Arial", fontsize=10];
edge[fontname="Arial", fontsize=9];
A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
B[style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];
C[style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];
D[style="filled", fillcolor="#FCE8E6", fontcolor="#202124"];
E[style="filled", fillcolor="#FCE8E6", fontcolor="#202124"];
F[style="filled", fillcolor="#FFF7E0", fontcolor="#202124"];
G[style="filled", fillcolor="#E6F4EA", fontcolor="#202124"];
H[style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: A systematic workflow for isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid method to confirm the presence of key functional groups. For acetophenone isomers, the most diagnostic absorption is the strong carbonyl (C=O) stretching vibration. The position of this band is sensitive to electronic effects; conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.[3]
For this compound, the key absorptions are:
-
Aromatic C-H Stretch: Weak to medium bands from 3000-3100 cm⁻¹.[3]
-
Aliphatic C-H Stretch: Medium bands from 2850-2960 cm⁻¹ for the methyl and methoxy groups.[3]
-
Carbonyl (C=O) Stretch: A very strong, sharp band around 1675-1690 cm⁻¹ . The electron-donating methoxy groups can slightly lower this frequency.
-
Aromatic C=C Stretch: Medium, sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-O Stretch: Strong bands around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) are characteristic of the aryl ether methoxy groups.
While IR is excellent for confirming the presence of the acetophenone core, it is generally less powerful than NMR for distinguishing between positional isomers, as their C=O stretching frequencies are often very similar. However, high-resolution comparison to a known standard can reveal subtle, reproducible shifts.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation patterns. All dimethoxy-methylacetophenone isomers will have the same molecular weight (194.23 g/mol ).[1]
The primary diagnostic fragmentation in the electron ionization (EI) mass spectrum of an acetophenone is the alpha-cleavage of the acyl-aryl bond. This leads to two highly characteristic ions:
-
Loss of a methyl radical (CH₃) : Results in a strong peak at [M-15]⁺ (m/z 179).
-
Formation of the acylium ion (CH₃CO⁺) : This gives a prominent base peak at m/z 43 .
The relative intensities of fragments resulting from cleavages of the substituted aromatic ring can vary between isomers, but distinguishing them based on these minor differences alone can be challenging without reference spectra.
References
A Comparative Guide to the In Vivo Stability of PROTACs Synthesized with Aromatic Linker Moieties
Introduction: The Critical Challenge of PROTAC In Vivo Stability
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein knockdown, offering the potential to address targets previously considered "undruggable".[3][4] A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] While the choice of ligands dictates target engagement, the linker is a critical determinant of the PROTAC's overall efficacy, particularly its in vivo performance.[6][7]
The large molecular weight and complex structures of PROTACs often place them outside the conventional "drug-like" chemical space, leading to significant challenges in achieving favorable pharmacokinetic (PK) properties.[1][8] Poor aqueous solubility, low cell permeability, rapid metabolic clearance, and low oral bioavailability are common hurdles in PROTAC development.[8][9] Consequently, designing PROTACs with robust in vivo stability is paramount for translating their potent in vitro activity into therapeutic success.
This guide provides a comparative framework for understanding and evaluating the in vivo stability of PROTACs, with a specific focus on the potential influence of incorporating substituted aromatic moieties, such as those derived from 4',5'-Dimethoxy-2'-methylacetophenone, into the linker structure. We will explore the causal relationships between linker chemistry and pharmacokinetic outcomes, provide detailed experimental protocols for stability assessment, and present a logical framework for comparing novel PROTAC candidates.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not a passive tether but an active contributor to its pharmacological properties.[3][10] Its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.[6] Beyond this primary role, the linker's physicochemical characteristics have a significant impact on the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[7][11]
Impact of Linker Composition on PROTAC Pharmacokinetics:
-
Solubility: The inclusion of polar functional groups, such as polyethylene glycol (PEG) chains, can enhance the aqueous solubility of otherwise hydrophobic PROTAC molecules.[10]
-
Permeability: A delicate balance between hydrophilicity and lipophilicity is required for optimal cell permeability. Highly polar linkers may hinder passive diffusion across cell membranes, while overly lipophilic linkers can lead to poor solubility and non-specific binding.[7]
-
Metabolic Stability: The linker can introduce "soft spots" for metabolic enzymes, leading to rapid clearance.[7] Strategic modifications to the linker can enhance metabolic stability.[12]
The Hypothetical Impact of a this compound-Derived Linker
While direct experimental data on PROTACs synthesized with this compound is not extensively published, we can infer its potential impact on in vivo stability based on established principles of medicinal chemistry. The incorporation of a substituted aromatic ring into the linker introduces a degree of rigidity and specific chemical features that can be hypothesized to influence the PROTAC's properties in the following ways:
-
Increased Rigidity: A rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing its potency.[] However, excessive rigidity might also hinder the flexibility required for optimal protein-protein interactions.
-
Metabolic Stability: The methoxy groups on the aromatic ring could be susceptible to O-demethylation by cytochrome P450 enzymes, representing a potential metabolic liability.[14] Conversely, the substitution pattern might shield other parts of the linker from enzymatic degradation.
-
Physicochemical Properties: The dimethoxy-substituted phenyl ring would increase the lipophilicity of the linker, which could impact both solubility and permeability. The methylacetophenone moiety itself could be a site for metabolic modification.[15][16]
A comparative analysis of a PROTAC with a this compound-derived linker against alternatives with more common flexible (e.g., PEG) or aliphatic rigid linkers would be essential to validate these hypotheses.
Comparative Data Framework
To objectively compare the in vivo stability of different PROTACs, a standardized set of experiments yielding quantitative data is necessary. The following table outlines a proposed framework for such a comparison.
| Parameter | PROTAC A (Flexible Linker) | PROTAC B (Aromatic Linker) | Rationale & Significance |
| Aqueous Solubility (µg/mL) | [Experimental Value] | [Experimental Value] | Higher solubility is generally preferred for intravenous administration and can improve oral absorption.[1] |
| LogD (pH 7.4) | [Experimental Value] | [Experimental Value] | Indicates the lipophilicity at physiological pH; a key determinant of permeability and non-specific binding. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | [Experimental Value] | [Experimental Value] | An in vitro model for predicting intestinal absorption and oral bioavailability.[1] |
| Liver Microsomal Stability (t½, min) | [Experimental Value] | [Experimental Value] | Measures the rate of phase I metabolism; a primary indicator of metabolic clearance.[12][17] |
| Plasma Stability (t½, min) | [Experimental Value] | [Experimental Value] | Assesses stability against plasma enzymes (e.g., esterases, amidases). |
| In Vivo Half-Life (t½, h) (Mouse) | [Experimental Value] | [Experimental Value] | The time it takes for the drug concentration in the body to reduce by half; a critical pharmacokinetic parameter. |
| Oral Bioavailability (%) (Mouse) | [Experimental Value] | [Experimental Value] | The fraction of an orally administered dose that reaches systemic circulation.[12] |
Experimental Protocols for Assessing In Vivo Stability
The following are detailed, step-by-step methodologies for key experiments to generate the comparative data outlined above.
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a PROTAC to metabolism by phase I enzymes, primarily cytochrome P450s.
Workflow Diagram:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Steps:
-
Preparation:
-
Prepare a 1 mM stock solution of the test PROTAC in DMSO.
-
On ice, thaw cryopreserved liver microsomes (e.g., from human or mouse) and the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and reaction buffer, and pre-warm at 37°C for 5 minutes.
-
Add the PROTAC stock solution to the microsome suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing & Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard.
-
Vortex and centrifuge at high speed for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent PROTAC remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent PROTAC remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in mice.
Workflow Diagram:
Caption: Workflow for In Vivo Pharmacokinetic Study.
Detailed Steps:
-
Animal Preparation and Dosing:
-
Use an appropriate mouse strain (e.g., C57BL/6), allowing for an acclimatization period.
-
Prepare the PROTAC formulation suitable for both IV and PO administration. A common vehicle is a mixture of N,N-dimethylacetamide (DMA), Solutol HS 15, and phosphate-buffered saline (PBS).[9]
-
Divide the mice into two groups. Administer the PROTAC to one group via tail vein injection (IV) and to the other group via oral gavage (PO) at a predetermined dose (e.g., 1-10 mg/kg).
-
-
Blood Sampling:
-
At designated time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (typically via saphenous or submandibular vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using a suitable method like protein precipitation with cold acetonitrile.
-
Quantify the concentration of the PROTAC in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the PROTAC versus time for both IV and PO administration routes.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Half-life (t½): Time for plasma concentration to decrease by 50%.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
Oral Bioavailability (%F): Calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Conclusion and Future Directions
The in vivo stability of a PROTAC is a complex, multi-parameter issue that is heavily influenced by the linker's chemical structure. While the precise impact of a novel linker moiety like one derived from this compound can only be determined empirically, a systematic and comparative approach to its evaluation is crucial. By employing standardized in vitro and in vivo assays, researchers can build a comprehensive understanding of a PROTAC's ADME profile. This data-driven approach allows for the rational design of next-generation protein degraders with improved "drug-like" properties, ultimately enhancing their therapeutic potential. The continuous exploration of novel linker chemotypes, coupled with rigorous pharmacokinetic and pharmacodynamic evaluation, will be instrumental in advancing the field of targeted protein degradation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 14. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: A Comparative Guide to Benchmarking Novel Protein Degraders Against Traditional Inhibitors
Introduction: A Paradigm Shift in Therapeutic Intervention
For decades, the cornerstone of drug discovery has been the principle of inhibition – designing molecules that fit into the active site of a pathogenic protein to block its function. This "occupancy-driven" model has yielded numerous successful therapies. However, a revolutionary strategy, Targeted Protein Degradation (TPD), is reshaping the therapeutic landscape.[1][] Instead of merely inhibiting a target protein, TPD co-opts the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS), to completely eliminate it.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), against their traditional inhibitor counterparts. We will delve into the fundamental mechanistic differences, outline a suite of essential experimental workflows, and provide detailed protocols to ensure robust and reproducible comparative data.
The Fundamental Divide: Catalytic Elimination vs. Stoichiometric Inhibition
Understanding the distinct mechanisms of action is paramount to designing a meaningful benchmarking strategy.
-
Traditional Inhibitors: These molecules typically bind to the functional site of a protein, requiring high and sustained concentrations to maintain target occupancy and achieve a therapeutic effect.[4] Their efficacy is often limited by the need for continuous binding to a protein's active site.[4][5]
-
Protein Degraders (PROTACs): These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1][3][5][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[5][7][8] Crucially, after the target is degraded, the PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.[4][6] This catalytic nature means they can be effective at lower doses, potentially reducing toxicity and side effects.[6]
Visualizing the Mechanistic Divergence
To illustrate these contrasting mechanisms, consider the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Handling of 4',5'-Dimethoxy-2'-methylacetophenone: A Guide to Personal Protective Equipment and Disposal
The responsible use of chemical reagents is the cornerstone of successful research and development. This guide provides essential safety protocols for handling 4',5'-Dimethoxy-2'-methylacetophenone, with a focus on personal protective equipment (PPE), operational procedures, and compliant disposal. As this compound is an aromatic ketone, its handling requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile
While specific toxicological data for this compound may not be extensively documented, the hazards can be inferred from its chemical class and related structures, such as 4'-Methylacetophenone and 2',4'-Dimethylacetophenone. These compounds are known to be irritants and can be harmful if not handled correctly.[1][2]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[1][2]
-
Harmful if Swallowed: Ingestion can cause gastrointestinal irritation.[1][3]
Core Principles of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure risks. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Aromatic ketones can degrade certain glove materials. Nitrile gloves offer good resistance for incidental contact, while neoprene and butyl rubber are suitable for more extended handling.[4] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles when there is a significant risk of splashing.[1] |
| Body Protection | Flame-resistant lab coat | A lab coat protects against incidental skin contact and contamination of personal clothing. A flame-resistant material is recommended as a general laboratory precaution. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a fume hood to minimize inhalation of vapors.[2] For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential for safe handling. The following diagram and steps outline the process from preparation to cleanup.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are unobstructed and accessible.[1]
-
Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood.
-
Confirm that a spill kit containing an absorbent material for organic compounds is readily available.[5]
-
-
Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
Perform all weighing and transferring operations deep within the chemical fume hood to contain any vapors.
-
Avoid direct contact with skin and eyes.[6]
-
Keep the primary container tightly closed when not in use.[1]
-
Adhere to standard laboratory practice of not eating, drinking, or smoking in the work area.[3][7]
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][5]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a labeled, sealed container for hazardous waste disposal.[1][5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental and regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a designated hazardous waste container.[5][7][8] The container must be kept closed and be properly labeled with its contents.
-
Disposal Procedure: Do not dispose of this chemical down the drain.[7] All chemical waste must be disposed of through your institution's EHS program, following all local, state, and federal regulations.[7][9]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sjsu.edu [sjsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
